3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Description
Properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO3/c1-12(2)13(3,4)18-14(17-12)10-7-5-6-9(8-10)11(15)16/h5-8H,1-4H3,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKIPHYWHVOWMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375241 | |
| Record name | 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188665-74-9 | |
| Record name | 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a valuable synthetic intermediate in the fields of medicinal chemistry and materials science. As a bifunctional molecule, it incorporates a reactive boronic acid pinacol ester and a versatile benzamide moiety. This unique combination allows for its use as a key building block in the construction of complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of its chemical properties, synthetic applications, and handling procedures, designed to support researchers in its effective utilization.
Chemical and Physical Properties
While specific experimental data for this compound is not extensively reported in the literature, its properties can be inferred from data on analogous compounds and the constituent functional groups. The pinacol ester group generally imparts good stability and solubility in organic solvents compared to the corresponding free boronic acid. The benzamide functional group offers sites for hydrogen bonding and can be a key pharmacophoric element.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid[1] | Benzamide |
| CAS Number | 188665-74-9[2] | 269409-73-6[1] | 55-21-0 |
| Molecular Formula | C₁₃H₁₈BNO₃[2] | C₁₃H₁₇BO₄[1] | C₇H₇NO |
| Molecular Weight | 247.10 g/mol [2] | 248.09 g/mol [1] | 121.14 g/mol |
| Appearance | White to off-white solid (predicted) | White to off-white crystalline powder[1] | White crystalline solid |
| Melting Point | Data not available | 208 - 212 °C[1] | 127-130 °C |
| Boiling Point | Data not available | Data not available | 288 °C |
| Solubility | Expected to be soluble in common organic solvents like THF, DMF, and Dioxane. | Soluble in organic solvents.[1] | Sparingly soluble in water; soluble in ethanol, ether, and other organic solvents. |
Synthesis
A common synthetic route to this compound involves a palladium-catalyzed borylation of a suitable 3-substituted benzamide precursor, such as 3-bromobenzamide. This reaction, a variation of the Miyaura borylation, utilizes bis(pinacolato)diboron as the boron source.
Experimental Protocol: General Procedure for Miyaura Borylation
-
Reaction Setup: To a dry, inert-atmosphere flask, add 3-bromobenzamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).
-
Solvent Addition: Add anhydrous dioxane as the solvent.
-
Reaction Conditions: Heat the mixture to 80-100 °C and stir for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.
Reactivity and Applications in Drug Discovery
The primary utility of this compound lies in its role as a versatile building block in Suzuki-Miyaura cross-coupling reactions. The carbon-boron bond is readily cleaved and replaced with a new carbon-carbon bond in the presence of a palladium catalyst, allowing for the facile introduction of the 3-benzamide motif onto various aromatic and heteroaromatic scaffolds.
This reactivity is of particular interest in drug discovery for the synthesis of libraries of compounds for structure-activity relationship (SAR) studies. The benzamide moiety is a common feature in many biologically active molecules, and the ability to readily diversify the substitution at the 3-position provides a powerful tool for lead optimization. While no specific biological activity has been reported for this compound itself, it serves as a precursor to compounds with potential therapeutic applications.
Spectral Data
-
¹H NMR: The spectrum would be expected to show signals for the aromatic protons of the benzamide ring, the amide protons (which may be broad), and a characteristic singlet for the twelve equivalent methyl protons of the pinacol group.
-
¹³C NMR: The spectrum would display signals for the aromatic carbons, the carbonyl carbon of the amide, and the carbons of the pinacol ester group. The carbon attached to the boron atom may show a broad signal or be unobserved due to quadrupolar relaxation.
-
IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretching of the amide, the C=O stretching of the amide, and C-B and B-O stretching vibrations.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
Conclusion
This compound is a synthetically useful building block for the preparation of a wide range of substituted benzamides. Its stability and reactivity in Suzuki-Miyaura cross-coupling reactions make it a valuable tool for medicinal chemists and materials scientists. While detailed physicochemical and biological data for the compound itself are limited, its utility as a synthetic intermediate is well-established. This guide provides the foundational knowledge for researchers to effectively and safely incorporate this versatile compound into their research and development programs.
References
An In-depth Technical Guide to the Synthesis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, a key building block in medicinal chemistry and organic synthesis. The document details a robust and widely applicable synthetic protocol via the Miyaura borylation of 3-bromobenzamide. It includes a detailed experimental procedure, tabulated quantitative data, and characterization information. Furthermore, this guide contextualizes the application of this molecule in drug discovery, specifically as an intermediate for Bruton's tyrosine kinase (BTK) inhibitors, and provides a visualization of the relevant signaling pathway.
Introduction
This compound is a valuable bifunctional molecule containing a benzamide moiety and a boronic acid pinacol ester. This structure makes it an ideal participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern carbon-carbon bond formation. Its utility is particularly pronounced in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). A significant application of this compound is as an intermediate in the development of inhibitors for Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development and activation.[1][2]
Synthetic Pathway: Miyaura Borylation
The most common and efficient method for the synthesis of this compound is the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction involves the borylation of an aryl halide, in this case, 3-bromobenzamide, with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂). The reaction is facilitated by a palladium catalyst and a base in an appropriate solvent.
Reaction Scheme
Caption: General scheme for the Miyaura borylation of 3-bromobenzamide.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound based on established Miyaura borylation procedures.
Materials:
-
3-Bromobenzamide
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzamide (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), potassium acetate (2.5-3.0 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.02-0.05 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired product as a solid.
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis.
| Parameter | Value | Notes |
| Starting Material | 3-Bromobenzamide | Commercially available. |
| Reagents | Bis(pinacolato)diboron (B₂pin₂) | Typically used in slight excess (1.1-1.5 eq). |
| Potassium Acetate (KOAc) | Acts as the base, generally 2.5-3.0 equivalents are used. | |
| Catalyst | Pd(dppf)Cl₂ | A common and effective catalyst for Miyaura borylations, used in catalytic amounts (2-5 mol%). |
| Solvent | 1,4-Dioxane (anhydrous) | A common solvent for this reaction. Other solvents like toluene or DMSO can also be used. |
| Reaction Temperature | 80-100 °C | The reaction generally requires heating to proceed at a reasonable rate. |
| Reaction Time | 12-24 hours | Reaction time can vary depending on the specific conditions and scale. |
| Typical Yield | 60-90% | The yield is dependent on the reaction conditions and purification. Yields in this range are commonly reported for similar Miyaura borylation reactions. |
| Purification Method | Silica Gel Column Chromatography | A standard method for purifying the product from residual starting materials and byproducts. |
Characterization Data
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.
| Analysis Technique | Expected Results |
| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons, the amide protons, and a singlet for the methyl groups of the pinacol ester. |
| ¹³C NMR | The spectrum will display signals corresponding to the carbon atoms of the benzamide and the pinacol moiety. The carbon attached to the boron will have a characteristic chemical shift. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₃H₁₈BNO₃, MW: 247.10 g/mol ). |
| Melting Point | The melting point of the purified solid can be compared to literature values. |
Application in Drug Discovery: BTK Inhibitor Synthesis
This compound is a key intermediate in the synthesis of small molecule inhibitors targeting Bruton's tyrosine kinase (BTK). BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is implicated in the pathogenesis of certain B-cell malignancies and autoimmune diseases.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
The following diagram illustrates a simplified representation of the BTK signaling pathway.
Caption: Simplified BTK signaling pathway and the point of inhibition.
Experimental Workflow for Inhibitor Synthesis
The synthesized this compound can be utilized in a subsequent Suzuki-Miyaura cross-coupling reaction to construct the core structure of a BTK inhibitor.
Caption: Workflow for the utilization of the title compound in BTK inhibitor synthesis.
Conclusion
The Miyaura borylation of 3-bromobenzamide provides a reliable and efficient route to this compound. This versatile building block is of significant interest to the pharmaceutical and chemical industries due to its utility in constructing complex molecules, particularly in the development of targeted therapies such as BTK inhibitors. The detailed protocol and contextual information provided in this guide are intended to support researchers in the synthesis and application of this important chemical entity.
References
Navigating the Solubility Landscape of a Key Synthetic Building Block: 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
For Immediate Release
Core Attributes of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
| Property | Value |
| CAS Number | 188665-74-9 |
| Molecular Formula | C13H18BNO3 |
| Molecular Weight | 247.10 g/mol |
Qualitative Solubility Profile
The solubility of this compound can be inferred from the behavior of structurally similar compounds. Benzamide, the parent molecule, is slightly soluble in water but soluble in many organic solvents.[1] More complex benzamide derivatives and related boronic esters also provide valuable insights. For instance, N-Pyridin-2-yl-4-(4,4,5,5-tetramethyl-[2][3][4]dioxaborolan-2-yl)-benzamide exhibits a range of solubilities in common laboratory solvents. Furthermore, 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is noted for its excellent solubility in organic solvents.[5] Based on these analogs, a qualitative solubility profile for this compound is proposed in the following table.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water | Slightly Soluble to Insoluble | The benzamide moiety confers some polarity, but the bulky, nonpolar tetramethyl-dioxaborolane group is expected to significantly limit aqueous solubility. |
| Methanol | Soluble | Polar protic solvent, likely to dissolve the compound. |
| N,N-Dimethylformamide (DMF) | Very Soluble | A common polar aprotic solvent for organic reactions, expected to readily dissolve the compound. |
| Dichloromethane (DCM) | Soluble | A common organic solvent, likely to be effective. |
| Chloroform | Slightly Soluble | Based on analogs, solubility may be limited. |
| Glacial Acetic Acid | Sparingly Soluble | The acidic nature may influence solubility. |
Experimental Protocol for Solubility Determination
The following is a general protocol for determining the solubility of a solid organic compound like this compound. This can be adapted for both qualitative and quantitative measurements.[2][4][6]
Objective: To determine the solubility of the target compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, DMF, DCM, chloroform, glacial acetic acid)
-
Small test tubes or vials
-
Vortex mixer
-
Analytical balance
-
Spatula
-
Pipettes
Qualitative Solubility Determination:
-
Place a small, pre-weighed amount (e.g., 10 mg) of the compound into a test tube.
-
Add a small volume (e.g., 1 mL) of the selected solvent.
-
Vigorously shake or vortex the mixture for 1-2 minutes.
-
Visually observe if the solid has completely dissolved.
-
If dissolved, the compound is considered soluble under these conditions. If not, it is classified as slightly soluble or insoluble.
Quantitative Solubility Determination (Shake-Flask Method):
-
Prepare a saturated solution by adding an excess amount of the compound to a known volume of the solvent in a sealed vial.
-
Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow any undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by filtration through a syringe filter.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
The solubility is then expressed in units such as g/L or mol/L.
Role in Drug Discovery: A Building Block Approach
This compound serves as a critical building block in the synthesis of more complex molecules with potential therapeutic applications. Its boronic ester and benzamide functionalities allow for its incorporation into larger scaffolds through various chemical reactions, most notably the Suzuki-Miyaura cross-coupling reaction. This makes it a valuable component in the construction of compound libraries for high-throughput screening and in the rational design of targeted therapies.[][8][9]
The following diagram illustrates the logical workflow of utilizing this building block in a typical drug discovery pipeline.
This workflow highlights the journey from a fundamental chemical building block to a potential therapeutic agent. The versatility of this compound in the initial synthesis stage is a critical enabler of this entire process.
References
- 1. Benzamide - Wikipedia [en.wikipedia.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. quora.com [quora.com]
- 4. scribd.com [scribd.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chem.ws [chem.ws]
- 8. Accessing Chemical Building Blocks for Innovative Retrosynthetic Pathways [synthiaonline.com]
- 9. biosolveit.de [biosolveit.de]
An In-depth Technical Guide to the NMR Characterization of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) characterization of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide. Due to the absence of directly published experimental NMR data for this specific compound in the searched literature, this guide presents detailed, predicted ¹H and ¹³C NMR data based on established synthetic routes and analysis of structurally related compounds. Two primary synthetic methodologies for obtaining the title compound are also detailed, providing a practical framework for its preparation and subsequent characterization.
Predicted NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from the known spectral data of 3-substituted benzene rings, benzamide, and the pinacolborane group. The numbering scheme for the aromatic protons and carbons is provided in the accompanying molecular structure diagram.
Molecular Structure and Numbering:
An In-depth Technical Guide to CAS 188665-74-9: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAS number 188665-74-9, identified as 3-Aminocarbonylphenylboronic acid, pinacol ester, is a specialized organic compound that serves as a critical building block in the synthesis of complex molecules. While direct biological activity of this compound has not been extensively documented, its significance lies in its utility within medicinal chemistry and drug discovery. As a member of the boronic acid pinacol ester family, it is a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern synthetic chemistry, enabling the efficient construction of carbon-carbon bonds to create novel molecular scaffolds for therapeutic evaluation.
This technical guide provides a comprehensive overview of the chemical properties, synthetic applications, and the broader context of boronic acids in pharmaceutical research, with a focus on the potential of CAS 188665-74-9 as a versatile synthetic intermediate.
Chemical and Physical Properties
3-Aminocarbonylphenylboronic acid, pinacol ester is a white crystalline solid.[1] The pinacol ester group provides enhanced stability and solubility in organic solvents compared to the free boronic acid, making it a preferred reagent in many synthetic applications.[2]
Table 1: Physicochemical Properties of CAS 188665-74-9
| Property | Value | Reference(s) |
| CAS Number | 188665-74-9 | [3] |
| IUPAC Name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | [4] |
| Synonyms | 3-Aminocarbonylphenylboronic acid, pinacol ester | [5] |
| Molecular Formula | C13H18BNO3 | [6] |
| Molecular Weight | 247.1 g/mol | [6] |
| Appearance | Off-white to light yellow powder | [4] |
| Melting Point | 192-194 °C | [1] |
| Storage | Room temperature, in a dry and sealed container | [1][6] |
Synthetic Applications in Drug Discovery
The primary utility of 3-Aminocarbonylphenylboronic acid, pinacol ester lies in its application as a reactant in the Suzuki-Miyaura cross-coupling reaction.[2] This powerful carbon-carbon bond-forming reaction has revolutionized the synthesis of biaryl and heteroaryl structures, which are common motifs in many approved drugs.[7][8] The boronic acid moiety readily participates in the catalytic cycle, while the aminocarbonyl group on the phenyl ring offers a site for further functionalization, allowing for the generation of diverse compound libraries for biological screening.[9]
Boronic acids and their derivatives have been incorporated into a number of FDA-approved drugs, highlighting their importance in medicinal chemistry.[1][10] While CAS 188665-74-9 is a building block and not a therapeutic agent itself, its structural features are pertinent to the synthesis of bioactive molecules. For instance, a closely related compound, 3-aminophenylboronic acid pinacol ester, has been utilized as a starting material for the synthesis of 6-(hetero)arylthieno[3,2-b]pyridines, which have shown selective inhibition of human tumor cells.
3.1. Generalized Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a representative, generalized protocol for a Suzuki-Miyaura coupling reaction utilizing 3-Aminocarbonylphenylboronic acid, pinacol ester. Specific conditions such as the choice of catalyst, base, solvent, and temperature may require optimization depending on the specific aryl or heteroaryl halide used.
Materials:
-
3-Aminocarbonylphenylboronic acid, pinacol ester (1.0 equivalent)
-
Aryl or heteroaryl halide (e.g., bromide or iodide) (1.0-1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) (1-5 mol%)
-
Base (e.g., K2CO3, Cs2CO3, K3PO4) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add 3-Aminocarbonylphenylboronic acid, pinacol ester, the aryl/heteroaryl halide, the palladium catalyst, and the base.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Visualizing Synthetic Utility
The following diagrams illustrate the key synthetic role of 3-Aminocarbonylphenylboronic acid, pinacol ester.
Caption: The Suzuki-Miyaura catalytic cycle featuring CAS 188665-74-9.
Caption: A hypothetical workflow for synthesizing a drug-like molecule.
Broader Context: Boronic Acids in Medicinal Chemistry
The incorporation of the boronic acid moiety into drug candidates has gained significant traction in recent years.[10][11] Boronic acids can act as inhibitors of serine proteases and other enzymes by forming a stable, tetrahedral intermediate with active site serine residues. The unique electronic properties of the boron atom, with its empty p-orbital, allow for reversible covalent interactions with biological nucleophiles.[12] This has led to the development of successful drugs such as bortezomib and ixazomib for the treatment of multiple myeloma.[1]
While 3-Aminocarbonylphenylboronic acid, pinacol ester is primarily a synthetic tool, its structure is amenable to the design of molecules that could engage with biological targets in a similar fashion. The phenyl scaffold provides a rigid core for the presentation of the boronic acid and the aminocarbonyl group, which can be further elaborated to enhance target binding and pharmacokinetic properties.
Conclusion
CAS number 188665-74-9, or 3-Aminocarbonylphenylboronic acid, pinacol ester, is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its stable and reactive nature makes it an ideal substrate for Suzuki-Miyaura cross-coupling reactions, enabling the efficient synthesis of complex molecular architectures. While the compound itself is not known to possess direct biological activity, its utility in the construction of novel chemical entities for therapeutic screening is well-established within the broader context of boronic acids in drug development. A thorough understanding of its properties and reactivity is essential for researchers aiming to leverage its potential in the synthesis of next-generation therapeutics.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 188665-74-9 | CAS DataBase [m.chemicalbook.com]
- 4. jieheng.lookchem.com [jieheng.lookchem.com]
- 5. scribd.com [scribd.com]
- 6. calpaclab.com [calpaclab.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. 3-氨基甲酰基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 10. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Benzamide Boronic Esters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of benzamide boronic esters. These compounds are of significant interest in medicinal chemistry and drug development due to their unique characteristics as enzyme inhibitors and versatile intermediates in organic synthesis. This document outlines their stability, reactivity, and key quantitative data, along with detailed experimental protocols and mechanistic pathways to facilitate their application in research and development.
Core Physical and Chemical Properties
Benzamide boronic esters are derivatives of benzoic acid where a boronic ester functional group is incorporated, typically onto the phenyl ring. The properties of these molecules are a composite of the benzamide moiety and the boronic ester group, offering a unique profile for various applications.
Physical Properties: Benzamide boronic esters are typically white to off-white crystalline solids at room temperature.[1] Their solubility is a critical parameter for their use in both synthetic reactions and biological assays. While quantitative solubility data for a wide range of specific benzamide boronic esters is not extensively published, general trends can be inferred. The esterification of the more polar boronic acid group generally increases solubility in organic solvents.[2] The solubility of the parent benzamide in various organic solvents is well-documented and provides a useful baseline.[3] The addition of a pinacol ester group, a common choice for stabilizing boronic acids, tends to make the molecule more soluble in non-polar organic solvents.
Chemical Properties: The chemical behavior of benzamide boronic esters is dominated by the reactivity of the boronic ester group. A key characteristic is the trade-off between stability and reactivity when compared to their corresponding boronic acids. Boronic acids are generally more reactive in cross-coupling reactions but are also more susceptible to degradation pathways such as oxidation and protodeboronation.[4] Boronate esters, particularly pinacol esters, offer significantly enhanced stability, making them easier to handle, purify, and store.[4] They are key intermediates in Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds and are also recognized as potent inhibitors of serine proteases.[4][5]
Quantitative Data
The following tables summarize key quantitative data for representative benzamide boronic esters and related compounds to provide a comparative reference.
Table 1: Physical Properties of Benzamide and Related Boronic Esters
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Benzamide | 55-21-0 | C₇H₇NO | 121.14 | 127-130[6] |
| 4-Carbamoylphenylboronic acid, pinacol ester | 179117-44-3 | C₁₃H₁₈BNO₃ | 247.10 | 174.9-180.3[6] |
| 4-(N-Boc-amino)phenylboronic acid, pinacol ester | 330793-01-6 | C₁₇H₂₆BNO₄ | 319.21 | 167-170[7] |
| 4-Methoxycarbonylphenylboronic acid, pinacol ester | 171364-80-0 | C₁₄H₁₉BO₄ | 262.11 | 77-81[8] |
| 4-(Carboxymethyl)phenylboronic acid, pinacol ester | 797755-07-8 | C₁₄H₁₉BO₄ | 262.11 | 165-170[9] |
Table 2: pKa Values of Substituted Phenylboronic Acids
The pKa of the boronic acid moiety is a critical factor influencing its reactivity and interaction with biological targets. The electronic nature of the substituents on the phenyl ring significantly impacts the pKa. Electron-withdrawing groups generally decrease the pKa, making the boronic acid more acidic.
| Substituent (Position) | pKa |
| H | 8.64 - 8.90[10] |
| 4-Methoxy | 9.25[11] |
| 4-Methyl | 9.0 (calculated) |
| 4-Chloro | 8.2 (calculated) |
| 4-Cyano | 7.4 (calculated) |
| 4-Nitro | 7.1 (calculated) |
| 3-Nitro | 7.8 (calculated) |
| 2-Fluoro | 8.7 (calculated) |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and application of benzamide boronic esters. The following are representative protocols for their synthesis and characterization.
Synthesis of 4-Carbamoylphenylboronic Acid, Pinacol Ester
This protocol describes the synthesis from a readily available starting material, 4-chlorobenzamide.
Materials:
-
4-chlorobenzamide
-
Bis(pinacolato)diboron (B₂pin₂)
-
Cesium fluoride (CsF)
-
Dichlorobis(trimethylphosphine)nickel (NiCl₂(PMe₃)₂)
-
Trimethyl(2,2,5,5-tetrafluoroethoxy)silane (TMSEF)
-
1,4-Dioxane
-
Saturated aqueous ammonium chloride
Procedure:
-
In a reaction vessel under an argon atmosphere, combine 1.4 mg (0.005 mmol) of NiCl₂(PMe₃)₂, 77.4 mg (0.5 mmol) of 4-chlorobenzamide, 152 mg (1.0 mmol) of CsF, 140 mg (0.55 mmol) of B₂pin₂, and 180 mg (1.05 mmol) of TMSEF.[6]
-
Add 0.5 mL of 1,4-dioxane to the mixture.[6]
-
Seal the reaction vessel and stir the mixture at 100 °C for 12 hours.[6]
-
After the reaction is complete, cool the vessel to room temperature.[6]
-
Quench the reaction by adding 1 mL of saturated aqueous ammonium chloride.[6]
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-carbamoylphenylboronic acid, pinacol ester.
General Procedure for the Synthesis of Arylboronic Acid Pinacol Esters from Arylboronic Acids
This method is applicable for converting various substituted benzamide boronic acids to their more stable pinacol esters.
Materials:
-
Arylboronic acid (e.g., 4-carbamoylphenylboronic acid)
-
Pinacol
-
Anhydrous magnesium sulfate
-
Anhydrous diethyl ether or tetrahydrofuran
Procedure:
-
To a solution of the arylboronic acid (1.0 equiv) in anhydrous diethyl ether or tetrahydrofuran, add pinacol (1.0-1.2 equiv).[12][13]
-
Add anhydrous magnesium sulfate (1.5 equiv) to the mixture to act as a dehydrating agent.[12]
-
Stir the suspension at room temperature for 5-24 hours.[12][13]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the solid magnesium sulfate and wash it with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude pinacol ester.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of benzamide boronic esters.
-
¹H NMR: The aromatic protons of the benzamide moiety typically appear in the range of 7.0-8.0 ppm. The amide protons (if not exchanged with D₂O) can be found further downfield. The methyl protons of the pinacol group give a characteristic sharp singlet at around 1.2-1.4 ppm.[14][15]
-
¹³C NMR: The carbonyl carbon of the amide is typically observed in the range of 165-175 ppm. The aromatic carbons resonate between 120-150 ppm. The quaternary carbons of the pinacol group appear around 83-84 ppm, and the methyl carbons are found at approximately 25 ppm.[14] The carbon attached to the boron atom can sometimes be difficult to observe due to quadrupolar relaxation.
-
¹¹B NMR: This technique is specific for the boron nucleus and can provide information about its coordination environment. For trigonal boronic esters, a broad signal is typically observed in the range of +20 to +35 ppm.[14]
Key Reactions and Mechanisms
Benzamide boronic esters are key players in several important organic reactions and biological pathways. The following diagrams, generated using Graphviz, illustrate two of the most significant of these.
Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed reaction is a powerful tool for forming C-C bonds, with wide applications in the synthesis of pharmaceuticals and complex organic molecules.
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Merging the Versatile Functionalities of Boronic Acid with Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic ester-linked macrocyclic lipopeptides as serine protease inhibitors targeting Escherichia coli type I signal peptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-AMINOCARBONYLPHENYLBORONIC ACID, PINACOL ESTER | 179117-44-3 [amp.chemicalbook.com]
- 7. 4-(N-Boc-アミノ)フェニルボロン酸ピナコールエステル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 4-Methoxycarbonylphenylboronic acid pinacol ester 97 171364-80-0 [sigmaaldrich.com]
- 9. 4-(羧甲基)苯基硼酸频哪醇酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Page loading... [guidechem.com]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stability of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, a key building block in pharmaceutical and materials science. Understanding the stability profile of this arylboronic acid pinacol ester is critical for its proper handling, storage, and application in synthesis and drug development. This document outlines the principal degradation pathways, summarizes stability data from analogous compounds, and provides detailed experimental protocols for stability assessment.
Executive Summary
This compound belongs to the class of arylboronic acid pinacol esters. These compounds are generally considered more stable than their corresponding free boronic acids due to the steric hindrance provided by the pinacol group, which protects the electrophilic boron center.[1] However, they are susceptible to degradation under certain conditions, primarily through hydrolysis. The stability of this compound is influenced by factors such as pH, temperature, and light exposure. This guide will delve into these aspects to provide a thorough understanding of the compound's stability characteristics.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₃H₁₈BNO₃
-
Molecular Weight: 247.10 g/mol
-
Appearance: Typically a white to off-white solid.
Key Stability Considerations and Degradation Pathways
The primary degradation pathway for this compound is the hydrolysis of the boronic ester to form 3-carbamoylphenylboronic acid and pinacol. This reaction is often catalyzed by the presence of water and can be influenced by pH.[2][3]
Hydrolytic Stability
dot
Thermal Stability
Solid-state this compound is expected to be relatively stable at ambient temperatures when protected from moisture. However, elevated temperatures, especially in the presence of humidity, can accelerate hydrolysis.[6] Forced degradation studies involving exposure to dry and wet heat are necessary to fully characterize its thermal lability.
Photostability
Arylboronic acid esters and benzamide-containing compounds may be susceptible to photodegradation. Exposure to UV and visible light can potentially lead to the formation of impurities.[7] It is crucial to evaluate the photostability of this compound according to ICH Q1B guidelines to determine if light-protective packaging is required.[1][8]
Quantitative Stability Data (Analogous Compounds)
While specific quantitative stability data for this compound is not publicly available, the following table summarizes hydrolysis data for para-substituted phenylboronic pinacol esters, which can serve as a qualitative guide.[3]
| Substituent (para-) | Condition | Half-life (t₁₂) | Time to Complete Hydrolysis |
| -OH | Water | ~10 minutes | ~1 hour |
| -NHCOCH₃ | Water | ~10 minutes | ~1 hour |
| -NH₂ | Water | ~3 hours | > 6 hours |
| -OH | pH 7.4 Buffer | < 5 minutes | ~30 minutes |
| -NHCOCH₃ | pH 7.4 Buffer | < 5 minutes | ~30 minutes |
| -NH₂ | pH 7.4 Buffer | ~1.5 hours | ~6 hours |
Recommended Storage and Handling
Based on the known stability profile of this class of compounds, the following storage and handling procedures are recommended:
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light. Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to minimize contact with moisture and air.
-
Handling: Handle in a well-ventilated area, preferably in a glove box or under an inert atmosphere, especially when working with solutions. Avoid contact with water and other protic solvents unless hydrolysis is intended. Use aprotic solvents for sample preparation for analysis where the integrity of the ester is required.[9]
Experimental Protocols for Stability Assessment
The following are detailed methodologies for key stability-indicating experiments.
Forced Degradation (Stress Testing) Protocol
dot
Objective: To identify potential degradation products and pathways and to establish the intrinsic stability of the molecule.
Methodology:
-
Sample Preparation: Prepare solutions of the compound in appropriate solvents (e.g., acetonitrile/water mixtures) and as a solid.
-
Hydrolytic Stress:
-
Acidic: Expose the solution to 0.1 M HCl at a specified temperature (e.g., 60 °C) for a defined period.
-
Basic: Expose the solution to 0.1 M NaOH at room temperature for a defined period.
-
Neutral: Reflux the solution in water.
-
-
Oxidative Stress: Treat the solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Stress:
-
Photolytic Stress: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8] A dark control should be maintained to differentiate between light-induced and thermal degradation.
-
Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method. Mass spectrometry (LC-MS) should be used to identify the mass of any degradation products.
Confirmatory Photostability Testing Protocol (ICH Q1B)
dot
Objective: To determine if light exposure results in unacceptable changes to the drug substance under standardized conditions.
Methodology:
-
Sample Selection: Use a single batch of this compound.
-
Sample Preparation:
-
For solid-state testing, place a thin layer of the compound in a chemically inert, transparent container.
-
For solution-state testing, prepare a solution of the compound in a suitable solvent and place it in a chemically inert, transparent container.
-
Prepare a dark control by wrapping an identical sample in aluminum foil.
-
-
Light Source: Use a light source that complies with ICH Q1B guidelines, capable of emitting both visible and UVA light (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).
-
Exposure Conditions: Expose the samples to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UVA radiation. The temperature should be monitored and controlled.[8]
-
Analysis: After exposure, analyze the light-exposed samples and the dark control for any changes in physical appearance, assay, and purity by a validated stability-indicating HPLC method.
Analytical Method Considerations
The analysis of boronic acid pinacol esters by reversed-phase HPLC can be challenging due to on-column hydrolysis.[10][11] To obtain accurate results, the following should be considered:
-
Sample Diluent: Use a non-aqueous, aprotic solvent (e.g., acetonitrile or THF) for sample preparation to prevent hydrolysis prior to injection.[9]
-
Mobile Phase: Avoid acidic pH modifiers in the mobile phase, as they can accelerate on-column hydrolysis. Using a mobile phase without a pH modifier has been shown to minimize degradation.[10]
-
Column Selection: Columns with low residual silanol activity are preferred to reduce catalytic hydrolysis on the stationary phase.[10]
-
Alternative Techniques: Hydrophilic Interaction Liquid Chromatography (HILIC) can be a suitable alternative for the simultaneous analysis of the boronic ester and its more polar boronic acid degradant, as the high organic content of the mobile phase suppresses hydrolysis.[11]
Conclusion
This compound offers greater stability compared to its free boronic acid, making it a valuable reagent in organic synthesis and drug discovery. However, its susceptibility to hydrolysis, particularly in aqueous and protic environments and at physiological pH, necessitates careful handling and storage. Thermal and photolytic degradation are also potential concerns that must be evaluated. By employing the forced degradation and confirmatory stability testing protocols outlined in this guide, researchers and drug development professionals can adequately characterize the stability of this compound, ensuring its quality and the integrity of their results. The use of appropriate analytical techniques that mitigate on-column degradation is paramount for accurate stability assessment.
References
- 1. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 2. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH [iris.unipv.it]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 8. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 9. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
The Benzamide Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzamide functional group, a deceptively simple amide derivative of benzoic acid, has established itself as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility allows it to serve as the foundational structure for a vast and diverse array of therapeutic agents, tackling a wide spectrum of diseases from central nervous system disorders to cancer. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and evaluation of benzamide derivatives, offering detailed experimental protocols and quantitative data to aid researchers in the ongoing quest for novel therapeutics.
Therapeutic Applications and Mechanisms of Action
Benzamide derivatives have demonstrated significant clinical success by modulating the activity of a wide range of biological targets. Their therapeutic utility stems from their ability to act as enzyme inhibitors and receptor modulators.
Central Nervous System Disorders: A prominent class of benzamide derivatives functions as antagonists of dopamine D2 and D3 receptors.[1] This action is central to their use as atypical antipsychotics for conditions like schizophrenia and as antidepressants for dysthymia.[1] By selectively modulating the dopaminergic system, these drugs can alleviate both the positive and negative symptoms of schizophrenia.[1][2]
Oncology: In the realm of oncology, benzamides have emerged as powerful anticancer agents through several distinct mechanisms:
-
Histone Deacetylase (HDAC) Inhibition: Certain benzamide derivatives are potent inhibitors of histone deacetylases, enzymes that play a critical role in the epigenetic regulation of gene expression.[3] By inhibiting HDACs, these compounds can induce cell-cycle arrest, promote apoptosis, and inhibit angiogenesis in cancer cells.[3] The o-aminobenzamide moiety is a key pharmacophoric feature that chelates the zinc ion in the active site of HDACs.[3]
-
Poly(ADP-ribose) Polymerase (PARP) Inhibition: A significant number of benzamide-based drugs are potent inhibitors of PARP, a family of enzymes crucial for DNA single-strand break repair.[4] In cancer cells with deficiencies in homologous recombination repair (e.g., those with BRCA1/2 mutations), PARP inhibition leads to synthetic lethality.[4]
-
Tubulin Polymerization Inhibition: Some benzamide derivatives target the colchicine binding site on tubulin, thereby inhibiting microtubule polymerization and disrupting cell division.[3]
Other Therapeutic Areas: The applications of benzamides extend beyond the CNS and oncology. They are also utilized as antiemetics, analgesics, and anti-inflammatory agents.[5][6] Furthermore, research is ongoing to explore their potential in treating Alzheimer's disease and viral infections, such as those caused by coronaviruses.[5][7]
Key Signaling Pathways
The therapeutic effects of benzamide derivatives are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Dopaminergic Signaling Pathway
Benzamide antipsychotics and antidepressants primarily act on the dopaminergic signaling pathway. D2-like dopamine receptors (D2, D3, and D4) are G-protein coupled receptors (GPCRs) that couple to Gαi/o proteins.[3][8] Activation of these receptors by dopamine inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][8] Benzamide antagonists block this interaction, thereby modulating downstream signaling cascades involved in mood, cognition, and motor control.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. The Role of Lead Optimization in Drug Discovery | Biobide [biobide.com]
- 3. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem-space.com [chem-space.com]
- 6. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone Deacetylase Inhibitors Down-Regulate bcl-2 Expression and Induce Apoptosis in t(14;18) Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiple signaling routes involved in the regulation of adenylyl cyclase and extracellular regulated kinase by dopamine D(2) and D(3) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indispensable Role of Boronic Esters in Modern Organic Synthesis: A Technical Guide
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals on the pivotal role of boronic esters in contemporary organic synthesis. This document details their synthesis, diverse applications in transformative chemical reactions, and their significance in the pharmaceutical industry.
Boronic esters have emerged as remarkably versatile and indispensable intermediates in the field of organic chemistry. Their stability, ease of handling, and broad reactivity have positioned them as key building blocks in the construction of complex molecular architectures, particularly in the development of novel pharmaceuticals and functional materials. This technical guide provides an in-depth exploration of the synthesis of boronic esters and their critical applications in a range of powerful synthetic methodologies.
I. Synthesis of Boronic Esters
The accessibility of boronic esters is a key factor in their widespread use. Several robust methods have been developed for their synthesis, with the Miyaura borylation and catalytic C-H activation/borylation being among the most prominent.
A. Miyaura Borylation
The Miyaura borylation reaction is a palladium-catalyzed cross-coupling of bis(pinacolato)diboron (B₂pin₂) with aryl or vinyl halides and triflates.[1] This method is characterized by its mild reaction conditions and excellent functional group tolerance, allowing for the synthesis of a wide array of boronic esters.[2][3]
Mechanism of Miyaura Borylation:
The catalytic cycle is believed to involve the oxidative addition of the organohalide to a Pd(0) species, followed by transmetalation with the diboron reagent and subsequent reductive elimination to afford the boronic ester and regenerate the active catalyst.
Experimental Protocol: General Procedure for Miyaura Borylation [4]
To a pressure flask equipped with a stir bar is added the aryl bromide (1.0 equiv.), bis(pinacolato)diboron (1.5 equiv.), and potassium acetate (2.0 equiv.) under an argon atmosphere. Anhydrous 1,4-dioxane is then added, and the mixture is sparged with argon for 10 minutes. Palladium(II) dppf dichloride (0.05 equiv.) is added, and the mixture is purged with argon for an additional 10 minutes. The vessel is sealed and stirred at 85 °C overnight. After cooling to room temperature, the reaction progress is monitored by TLC. Upon completion, the mixture is worked up to isolate the desired boronic ester.
Table 1: Substrate Scope for Miyaura Borylation of Aryl Halides [5][6]
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromotoluene | 4-Tolylboronic acid pinacol ester | >95 |
| 2 | 4-Bromoanisole | 4-Methoxyphenylboronic acid pinacol ester | 98 |
| 3 | 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid pinacol ester | 91 |
| 4 | 3-Bromopyridine | 3-Pyridylboronic acid pinacol ester | 85 |
| 5 | 2-Chloropyridine | 2-Pyridylboronic acid pinacol ester | 75 |
B. Catalytic C-H Activation/Borylation
A more atom-economical approach to boronic esters involves the direct, transition-metal-catalyzed borylation of C-H bonds in alkanes and arenes.[7] Iridium-catalyzed systems are particularly effective for this transformation, often exhibiting high regioselectivity.[8][9][10][11] This method avoids the need for pre-functionalized starting materials, such as organohalides.[12]
Experimental Workflow: Iridium-Catalyzed C-H Borylation
The following diagram illustrates a typical workflow for the high-throughput screening and scale-up of an iridium-catalyzed C-H borylation reaction.[8][13]
Caption: High-throughput workflow for Ir-catalyzed C-H borylation.
Experimental Protocol: General Procedure for Iridium-Catalyzed C-H Borylation of Arenes [8]
In a glovebox, an oven-dried vial is charged with the arene (1.0 equiv.), bis(pinacolato)diboron (1.2 equiv.), [Ir(cod)OMe]₂ (1.5 mol %), and 4,4′-di-tert-butyl-2,2′-bipyridine (3.0 mol %). The vial is sealed, and cyclohexane is added. The reaction mixture is stirred at 80 °C for 16 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the aryl boronic ester.
Table 2: Regioselectivity in Iridium-Catalyzed C-H Borylation of Heteroarenes [9][10]
| Entry | Substrate | Major Product(s) (Position of Borylation) |
| 1 | Thiophene | 2-Borylthiophene |
| 2 | Furan | 2-Borylfuran |
| 3 | Pyrrole | 2-Borylpyrrole |
| 4 | Pyridine | 3-Borylpyridine and 4-Borylpyridine |
| 5 | Indole | 3-Borylindole |
II. Applications in Cross-Coupling Reactions
Boronic esters are most renowned for their central role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning technology for the formation of C-C bonds.[14] They are also key partners in copper-catalyzed Chan-Lam cross-coupling reactions for the formation of C-N, C-O, and C-S bonds.
A. Suzuki-Miyaura Cross-Coupling
This reaction involves the coupling of a boronic ester with an organohalide or triflate in the presence of a palladium catalyst and a base.[15] It is a cornerstone of modern synthetic chemistry, enabling the construction of biaryls, vinylarenes, and other important structural motifs.[16][17][18]
Mechanism of Suzuki-Miyaura Cross-Coupling:
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the electrophile.
-
Transmetalation: The organic group from the boronic ester is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments couple, forming a new C-C bond and regenerating the Pd(0) catalyst.[14]
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling [19][20]
A flask is charged with the aryl halide (1.0 equiv.), the boronic ester (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol %), and a base (e.g., K₂CO₃, 2.0 equiv.). A suitable solvent system (e.g., toluene/ethanol/water) is added, and the mixture is degassed. The reaction is heated (typically 80-100 °C) and stirred until completion (monitored by TLC or GC/LC-MS). The reaction mixture is then cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and concentrated, and the crude product is purified by chromatography.
Table 3: Substrate Scope for Suzuki-Miyaura Cross-Coupling of Aryl Boronic Esters [16][17]
| Entry | Aryl Halide | Boronic Ester | Product | Yield (%) |
| 1 | 4-Bromoacetophenone | Phenylboronic acid pinacol ester | 4-Acetylbiphenyl | 95 |
| 2 | 1-Iodo-4-nitrobenzene | 4-Methoxyphenylboronic acid pinacol ester | 4-Methoxy-4'-nitrobiphenyl | 92 |
| 3 | 2-Bromopyridine | Thiophene-2-boronic acid pinacol ester | 2-(2-Thienyl)pyridine | 88 |
| 4 | 4-Chloroanisole | 3,5-Dimethylphenylboronic acid pinacol ester | 4-Methoxy-3',5'-dimethylbiphenyl | 85 |
| 5 | 1-Bromonaphthalene | Furan-2-boronic acid pinacol ester | 1-(2-Furyl)naphthalene | 90 |
B. Chan-Lam Cross-Coupling
The Chan-Lam coupling provides a valuable method for the formation of carbon-heteroatom bonds, representing a powerful alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[21][22] It typically employs a copper catalyst and an oxidant (often air) to couple boronic esters with amines, alcohols, or thiols.[23][24][25][26]
Mechanism of Chan-Lam Coupling:
The mechanism is thought to involve the formation of a copper(II)-boronic acid complex, followed by ligand exchange with the heteroatom nucleophile. A subsequent reductive elimination from a Cu(III) intermediate is proposed to form the desired product and a Cu(I) species, which is then re-oxidized to Cu(II) to complete the catalytic cycle.
Experimental Protocol: General Procedure for Chan-Lam Amination [21][27]
To a reaction tube are added the boronic ester (1.0 equiv.), the amine (1.2 equiv.), copper(II) acetate (1.0 equiv.), and a base such as pyridine (2.0 equiv.). Dichloromethane is added as the solvent. The mixture is stirred at room temperature, open to the air, for 24-48 hours. Upon completion, the reaction mixture is filtered through celite, and the filtrate is concentrated. The crude product is purified by flash chromatography.
Table 4: Substrate Scope for Chan-Lam Amination of Boronic Esters [7][27]
| Entry | Boronic Ester | Amine | Product | Yield (%) |
| 1 | Phenylboronic acid pinacol ester | Aniline | Diphenylamine | 85 |
| 2 | 4-Tolylboronic acid pinacol ester | Morpholine | 4-(4-Tolyl)morpholine | 92 |
| 3 | 3-Methoxyphenylboronic acid pinacol ester | Benzylamine | N-Benzyl-3-methoxyaniline | 78 |
| 4 | Naphthalene-1-boronic acid pinacol ester | Pyrrolidine | 1-(1-Naphthyl)pyrrolidine | 88 |
| 5 | Thiophene-3-boronic acid pinacol ester | Diethylamine | N,N-Diethylthiophen-3-amine | 75 |
III. Asymmetric Synthesis with Boronic Esters
Chiral boronic esters are powerful intermediates in asymmetric synthesis, allowing for the stereocontrolled construction of carbon-carbon and carbon-heteroatom bonds.[28] The Matteson homologation is a classic example, where an α-haloalkylboronic ester, derived from a chiral diol, undergoes a stereospecific rearrangement to introduce a new stereocenter with high diastereoselectivity.[29][30][31][32]
Mechanism of Asymmetric Homologation:
The reaction proceeds through the formation of a boronate "ate" complex upon reaction with a carbenoid. This is followed by a 1,2-metallate rearrangement, where the organic group on the boron migrates to the adjacent carbon, displacing the halide and creating a new C-C bond with inversion of configuration at the carbenoid center.
Experimental Protocol: General Procedure for Asymmetric Homologation of Boronic Esters [29]
To a solution of the chiral boronic ester (1.0 equiv.) and dichloromethane in THF at -100 °C is added n-butyllithium. The mixture is stirred for a short period, and then a Lewis acid such as zinc chloride is added. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is then quenched, and the product is extracted and purified. The diastereomeric ratio is determined by NMR or HPLC analysis.
Table 5: Diastereoselective Homologation of Chiral Boronic Esters [28]
| Entry | Boronic Ester | Carbenoid Source | Product | Diastereomeric Ratio (dr) |
| 1 | (S,S)-1,2-Dicyclohexylethanediol ethylboronate | LiCHCl₂ | (S)-1-Chloro-1-borylpropane derivative | >99:1 |
| 2 | (+)-Pinanediol methylboronate | LiCHBr₂ | (R)-1-Bromo-1-borylethane derivative | 98:2 |
| 3 | (R,R)-2,3-Butanediol propylboronate | LiCHI₂ | (S)-1-Iodo-1-borylbutane derivative | 95:5 |
| 4 | (S,S)-Hydrobenzoin phenylboronate | LiCHCl₂ | (R)-1-Chloro-1-phenyl-1-borylmethane derivative | >99:1 |
IV. Boronic Esters in Photoredox Catalysis
Visible-light photoredox catalysis has recently emerged as a powerful tool for the generation of radicals under mild conditions. Boronic esters can be activated through the formation of a redox-active complex with a Lewis base, enabling their participation in C-C bond-forming reactions.[2][33][34][35]
Mechanism of Photoredox Activation:
A Lewis base coordinates to the boronic ester, forming a boronate complex. This complex can then undergo single-electron transfer (SET) with an excited-state photocatalyst to generate a carbon-centered radical, which can then engage in various coupling reactions.[2]
Experimental Protocol: General Procedure for Photoredox C(sp²)-C(sp³) Cross-Coupling [33]
In a vial, the boronic ester (1.0 equiv.), the aryl halide (1.5 equiv.), an iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol %), a nickel catalyst (e.g., NiCl₂·glyme, 5-10 mol %), a ligand (e.g., dtbbpy, 10 mol %), and a Lewis base (e.g., 4,4'-dimethoxy-2,2'-bipyridine) are combined. The vial is sealed, and the appropriate solvent is added. The mixture is irradiated with blue LEDs at room temperature for 12-24 hours. The product is then isolated and purified using standard techniques.
Table 6: Substrate Scope for Photoredox Coupling of Boronic Esters [33][34]
| Entry | Boronic Ester | Coupling Partner | Product | Yield (%) |
| 1 | Benzylboronic acid pinacol ester | 4-Bromobenzonitrile | 4-Benzylbenzonitrile | 85 |
| 2 | Isopropylboronic acid pinacol ester | 1-Iodo-4-methoxybenzene | 4-Isopropylanisole | 78 |
| 3 | Cyclohexylboronic acid pinacol ester | 2-Chloropyridine | 2-Cyclohexylpyridine | 72 |
| 4 | 4-Fluorobenzylboronic acid pinacol ester | 3-Bromoquinoline | 3-(4-Fluorobenzyl)quinoline | 81 |
V. Boronic Esters as Protecting Groups
The ability of boronic acids to reversibly form cyclic esters with diols makes them useful as protecting groups in organic synthesis, particularly in carbohydrate chemistry. Pinacol esters are the most common, but other diols can be used to tune the stability of the boronate.[36]
Experimental Protocol: Protection of a Diol as a Phenylboronic Ester
A solution of the diol (1.0 equiv.) and phenylboronic acid (1.1 equiv.) in an anhydrous solvent such as toluene is heated at reflux with a Dean-Stark trap to remove water. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure to yield the crude phenylboronic ester, which can often be used without further purification. Deprotection is typically achieved by treatment with an aqueous acid or base, or by transesterification.
VI. Role in Drug Development: The Bortezomib Case Study
The significance of boronic esters in medicinal chemistry is exemplified by the synthesis of Bortezomib (Velcade®), a proteasome inhibitor used in the treatment of multiple myeloma.[37][38][39][40][41] The synthesis of its key α-aminoboronic acid intermediate relies on the Matteson asymmetric homologation of a chiral boronic ester.[38][39]
Synthetic Workflow for Bortezomib Intermediate:
The following diagram outlines the key steps in the synthesis of a crucial intermediate for Bortezomib, highlighting the role of the boronic ester.
Caption: Key steps in the synthesis of a Bortezomib precursor.
This synthetic strategy underscores the power of boronic ester chemistry to create complex chiral molecules with high stereocontrol, which is of paramount importance in the development of modern therapeutics.
VII. Conclusion
Boronic esters have firmly established themselves as a cornerstone of modern organic synthesis. Their ease of preparation and diverse reactivity in a multitude of powerful transformations, including cross-coupling, asymmetric synthesis, and photoredox catalysis, have made them invaluable tools for chemists in both academic and industrial settings. The continued development of novel methods for their synthesis and application will undoubtedly lead to further advancements in the construction of complex molecules and the discovery of new medicines and materials.
References
- 1. Miyaura Borylation Reaction [organic-chemistry.org]
- 2. A Lewis Base Catalysis Approach for the Photoredox Activation of Boronic Acids and Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iridium-Catalysed C-H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
- 13. High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Yoneda Labs [yonedalabs.com]
- 15. rose-hulman.edu [rose-hulman.edu]
- 16. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 19. organic-synthesis.com [organic-synthesis.com]
- 20. orgsyn.org [orgsyn.org]
- 21. Chan-Lam Coupling [organic-chemistry.org]
- 22. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 23. benchchem.com [benchchem.com]
- 24. books.rsc.org [books.rsc.org]
- 25. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem [organic-chemistry.org]
- 27. Chan-Lam Amination of Secondary and Tertiary Benzylic Boronic Esters [organic-chemistry.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Organic Syntheses Procedure [orgsyn.org]
- 30. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 31. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 35. researchgate.net [researchgate.net]
- 36. researchgate.net [researchgate.net]
- 37. luxembourg-bio.com [luxembourg-bio.com]
- 38. researchgate.net [researchgate.net]
- 39. Flow synthesis of an α-amino boronic ester as a key precursor of bortezomib drug - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 40. researchgate.net [researchgate.net]
- 41. EP2377868A1 - Synthesis of Bortezomib - Google Patents [patents.google.com]
The Cornerstone of Modern Synthesis: A Technical Guide to Pinacol Boronic Esters in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool in the synthetic chemist's arsenal, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. At the heart of this powerful transformation are organoboron reagents, with pinacol boronic esters emerging as a particularly advantageous class of coupling partners. Their enhanced stability, ease of handling, and broad commercial availability have solidified their role as foundational building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of pinacol boronic esters in cross-coupling reactions, complete with detailed experimental protocols and quantitative data to empower researchers in their synthetic endeavors.
Advantages of Pinacol Boronic Esters
Pinacol boronic esters offer several key advantages over their corresponding boronic acids, making them the preferred reagent in many synthetic applications[1]:
-
Enhanced Stability: The pinacol group effectively protects the boron atom from degradation pathways such as protodeboronation and oxidation, leading to a significantly longer shelf life and greater robustness under a wider range of reaction conditions.[1]
-
Ease of Handling and Purification: Unlike many boronic acids, which can be challenging to handle and purify due to their propensity to form cyclic trimers (boroxines), pinacol boronic esters are typically stable, crystalline solids that can be readily purified by standard techniques like column chromatography.
-
Improved Solubility: Pinacol boronic esters generally exhibit better solubility in common organic solvents used for cross-coupling reactions, which can be crucial for achieving high reaction yields and reproducibility.[1]
Synthesis of Pinacol Boronic Esters
A variety of reliable methods exist for the synthesis of pinacol boronic esters, with the Miyaura borylation being one of the most widely employed. This palladium-catalyzed reaction utilizes bis(pinacolato)diboron (B₂pin₂) as the boron source to convert aryl, heteroaryl, or vinyl halides and triflates into the corresponding pinacol boronic esters.[2] Additionally, transition-metal-free methods, such as those starting from arylamines, have been developed, offering alternative synthetic routes.[2][3]
Experimental Protocol: Synthesis of an Aryl Pinacol Boronic Ester via Miyaura Borylation
This protocol describes a general procedure for the palladium-catalyzed borylation of an aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol)
-
[Pd(dppf)Cl₂] (0.03 mmol)
-
Potassium acetate (KOAc) (3.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, bis(pinacolato)diboron, [Pd(dppf)Cl₂], and potassium acetate.
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filter cake with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired aryl pinacol boronic ester.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound (e.g., a pinacol boronic ester) with an organohalide or triflate in the presence of a base. The catalytic cycle is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.
The Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Pinacol Boronate with an Aryl Bromide
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl pinacol boronate (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Pd(PPh₃)₄ (0.05 mmol)
-
2M Aqueous sodium carbonate (Na₂CO₃) solution (2.0 mL)
-
Toluene (5 mL)
Procedure:
-
In a round-bottom flask, combine the aryl pinacol boronate, aryl bromide, and Pd(PPh₃)₄.
-
Add toluene and the aqueous sodium carbonate solution.
-
Heat the mixture to reflux (approximately 100-110 °C) and stir vigorously for 4-12 hours. Monitor the reaction's progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the biaryl product.
Quantitative Data on Suzuki-Miyaura Cross-Coupling Reactions
The efficiency of the Suzuki-Miyaura coupling is influenced by various factors, including the nature of the substrates, the catalyst system, the base, and the solvent. The following tables summarize representative quantitative data for the cross-coupling of various pinacol boronic esters with different organic halides.
Table 1: Cross-Coupling of Phenyl Pinacol Boronate with Various Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 4-Chlorotoluene | Pd(OAc)₂/SPhos (2) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 92 |
| 3 | 1-Iodonaphthalene | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DMF | 80 | 6 | 98 |
| 4 | 2-Bromopyridine | Pd₂(dba)₃/XPhos (2) | K₃PO₄ | t-BuOH/H₂O | 100 | 16 | 88 |
Table 2: Cross-Coupling of Various Pinacol Boronates with 4-Bromoanisole
| Entry | Pinacol Boronate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyl pinacol boronate | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 4-Methylphenyl pinacol boronate | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 96 |
| 3 | 4-Methoxyphenyl pinacol boronate | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 94 |
| 4 | 2-Thienyl pinacol boronate | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane | 90 | 18 | 85 |
| 5 | Vinyl pinacol boronate | Pd(PPh₃)₄ (3) | Na₂CO₃ | THF/H₂O | 65 | 8 | 90 |
Applications in Drug Development
The robustness and functional group tolerance of the Suzuki-Miyaura coupling using pinacol boronic esters have made it a cornerstone in the pharmaceutical industry. This methodology is frequently employed in the late-stage functionalization of complex molecules, enabling the rapid synthesis of compound libraries for drug discovery and the efficient manufacturing of active pharmaceutical ingredients (APIs). For instance, the synthesis of the kinase inhibitor Crizotinib involves a key Suzuki-Miyaura coupling step utilizing a pinacol boronic ester.[4]
Experimental Workflow for a Typical Drug Discovery Application
Caption: A typical workflow in drug discovery utilizing Suzuki-Miyaura coupling.
Conclusion
Pinacol boronic esters have proven to be exceptionally versatile and reliable reagents in palladium-catalyzed cross-coupling reactions. Their inherent stability and ease of use have significantly contributed to the widespread adoption of the Suzuki-Miyaura reaction in both academic and industrial settings. As the demand for more complex and diverse molecular architectures continues to grow, particularly in the field of drug development, the importance of pinacol boronic esters as key synthetic building blocks is set to expand even further. This guide provides a solid foundation for researchers to effectively utilize these powerful reagents in their own synthetic endeavors.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling using 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[1][2][3] This powerful palladium-catalyzed reaction joins an organoboron species with an organohalide or triflate. Its significance is underscored by its wide application in the pharmaceutical industry for the synthesis of complex molecules due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability and low toxicity of the boronic acid and ester reagents.[1][4]
This document provides a detailed protocol for the Suzuki coupling reaction utilizing 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, a versatile building block for the synthesis of various biaryl benzamide derivatives. Pinacol boronic esters, such as the one featured, are frequently employed in late-stage pharmaceutical synthesis due to their stability and ease of handling compared to free boronic acids.[4] The benzamide moiety is a common pharmacophore, making this reagent particularly valuable for drug discovery and development.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) transfers its organic group to the palladium(II) complex, forming a new diorganopalladium(II) species. The base is crucial for activating the boronic ester.[5][6]
-
Reductive Elimination: The diorganopalladium(II) complex eliminates the final biaryl product (Ar-Ar'), regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of this compound with a generic aryl bromide. The reaction conditions may require optimization depending on the specific aryl halide used.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene, 1-bromo-4-nitrobenzene, 2-bromopyridine)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand, or a pre-catalyst)
-
Base (e.g., Potassium carbonate (K₂CO₃), Potassium phosphate (K₃PO₄), Cesium carbonate (Cs₂CO₃))[1][7][8]
-
Solvent (e.g., Toluene, 1,4-Dioxane, Tetrahydrofuran (THF), often with water)[1][9]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl acetate)
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Under the inert atmosphere, add the degassed solvent system (e.g., a 4:1 mixture of Toluene and Water).
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired biaryl benzamide.
-
Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of this compound with various aryl bromides, based on analogous reactions reported in the literature.
| Aryl Bromide (Ar-Br) | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12 | 85-95 |
| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | K₃PO₄ (3) | Dioxane/H₂O (3:1) | 100 | 8 | 80-90 |
| 2-Bromopyridine | Pd₂(dba)₃ (2) / XPhos (4) | Cs₂CO₃ (2.5) | THF/H₂O (5:1) | 80 | 16 | 75-85 |
| 4-Bromoanisole | Pd(OAc)₂ (2) / SPhos (4) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 10 | 88-98 |
Yields are approximate and based on literature for similar substrates. Actual yields may vary.
Visualizations
Caption: General catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: Step-by-step experimental workflow for the Suzuki coupling protocol.
References
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Bioactive Molecules Using 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a versatile building block in medicinal chemistry, primarily utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex molecular architectures.[1] The benzamide moiety is a common pharmacophore found in a wide range of biologically active compounds, including inhibitors of key enzymes in disease pathways such as Poly(ADP-ribose) polymerase (PARP) and Bruton's tyrosine kinase (BTK).[2][3] The boronic acid pinacol ester group provides a stable, easy-to-handle precursor for the Suzuki-Miyaura coupling, allowing for the efficient synthesis of diverse libraries of compounds for drug discovery.[4]
These application notes provide detailed protocols for the synthesis of bioactive molecules using this compound, with a focus on the synthesis of a key intermediate for a Bruton's Tyrosine Kinase (BTK) inhibitor, inspired by the structure of Ibrutinib.
Application: Synthesis of a BTK Inhibitor Intermediate
Bruton's tyrosine kinase (BTK) is a crucial signaling protein in the B-cell receptor pathway and is a validated therapeutic target for B-cell malignancies.[3] Ibrutinib is a potent and selective BTK inhibitor approved for the treatment of various B-cell cancers.[5] The synthesis of Ibrutinib and its analogs often involves a Suzuki-Miyaura coupling to form a key biaryl linkage.[6] This section details the synthesis of a biaryl benzamide intermediate, a core scaffold for certain BTK inhibitors, using this compound.
Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of 3-(4-Aminopyrazolo[3,4-d]pyrimidin-3-yl)benzamide
This protocol describes the Suzuki-Miyaura coupling of this compound with 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine to yield 3-(4-aminopyrazolo[3,4-d]pyrimidin-3-yl)benzamide.
Materials:
-
This compound
-
3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask, combine this compound (1.2 equivalents), 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 equivalent), and sodium carbonate (2.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon gas for 10-15 minutes.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add Pd(dppf)Cl₂ (0.05 equivalents). Then, add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Reaction: Stir the mixture at 80-90 °C under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 3-(4-aminopyrazolo[3,4-d]pyrimidin-3-yl)benzamide.
Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of the BTK inhibitor intermediate.
| Parameter | Value |
| Starting Material 1 | This compound |
| Starting Material 2 | 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
| Catalyst | Pd(dppf)Cl₂ |
| Base | Na₂CO₃ |
| Solvent | 1,4-Dioxane/Water (4:1) |
| Temperature | 80-90 °C |
| Reaction Time | 12-24 hours |
| Expected Yield | 70-85% |
| Purity (post-chromatography) | >95% |
Signaling Pathway and Mechanism of Action
The synthesized intermediate, 3-(4-aminopyrazolo[3,4-d]pyrimidin-3-yl)benzamide, serves as a scaffold for BTK inhibitors. BTK is a non-receptor tyrosine kinase that plays a critical role in the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is recruited to the plasma membrane and phosphorylated, leading to the activation of downstream signaling cascades, including NF-κB and MAPK pathways. These pathways are essential for B-cell proliferation, differentiation, and survival.
Caption: Simplified BTK Signaling Pathway and Point of Inhibition.
Experimental Workflow
The general workflow for the synthesis and evaluation of bioactive molecules using this compound is outlined below.
Caption: General workflow for synthesis and biological evaluation.
Conclusion
This compound is a key building block for the synthesis of a wide array of bioactive molecules. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for the construction of biaryl and heteroaryl benzamides, which are prevalent scaffolds in many targeted therapies. The provided protocol for the synthesis of a BTK inhibitor intermediate serves as a practical guide for researchers in the field of drug discovery and development. Further exploration of different coupling partners and reaction conditions can lead to the discovery of novel and potent therapeutic agents.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Buy 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propanenitrile [smolecule.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. CN104557945A - Synthesis method of ibrutinib - Google Patents [patents.google.com]
Application Notes and Protocols for 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide in Covalent Organic Framework (COF) Synthesis
A comprehensive search of scientific literature and chemical databases reveals that the use of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide as a direct building block for the synthesis of Covalent Organic Frameworks (COFs) has not been reported.
While this specific molecule possesses functionalities commonly employed in COF synthesis—a boronic acid pinacol ester for forming boronate ester linkages and a benzamide group for potential hydrogen bonding or as a precursor to other functionalities—no published research to date details its successful incorporation into a crystalline, porous COF material.
This lack of available data prevents the creation of specific application notes, detailed experimental protocols, and quantitative data tables as requested. The development of such a document would require novel research to establish proof-of-concept, optimize reaction conditions, and characterize the resulting materials.
For researchers interested in exploring the potential of this building block, this document outlines a hypothetical research workflow and general protocols based on established COF synthesis principles. These are intended to serve as a starting point for investigation, not as a validated procedure.
Hypothetical Research Workflow
A logical workflow to investigate the viability of this compound as a COF building block would involve the following stages:
Caption: A hypothetical workflow for investigating a novel COF building block.
General Experimental Protocols (Theoretical)
The following protocols are generalized starting points for attempting the synthesis of a COF using this compound. These are not validated and would require significant optimization.
Synthesis of a Boronate Ester-Linked COF
This approach would involve the co-condensation of the benzamide-functionalized boronic ester with a poly-hydroxyl linker, such as 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP).
Materials:
-
This compound
-
2,3,6,7,10,11-hexahydroxytriphenylene (HHTP)
-
Solvent mixture (e.g., mesitylene/1,4-dioxane)
-
Pyrex tube
Procedure:
-
In a Pyrex tube, combine this compound (e.g., 0.1 mmol) and HHTP (e.g., 0.067 mmol) in a 3:2 molar ratio.
-
Add a solvent mixture (e.g., 1 mL of 1:1 v/v mesitylene:1,4-dioxane).
-
Flash-freeze the tube in liquid nitrogen, evacuate to <100 mTorr, and flame-seal the tube.
-
Heat the sealed tube in an oven at a set temperature (e.g., 120 °C) for a specified time (e.g., 3-7 days).
-
After cooling to room temperature, open the tube and collect the precipitate by filtration.
-
Wash the solid extensively with an anhydrous solvent (e.g., acetone, THF) to remove unreacted monomers and oligomers.
-
Dry the product under vacuum at an elevated temperature (e.g., 80-120 °C) to yield the putative COF.
Characterization of the Resulting Material
The success of the synthesis would be determined by a suite of characterization techniques.
| Technique | Purpose | Expected Outcome for a Successful Synthesis |
| Powder X-Ray Diffraction (PXRD) | To determine the crystallinity and long-range order of the material. | Sharp diffraction peaks indicating a crystalline structure. |
| Gas Sorption Analysis (N₂ at 77K) | To measure the surface area and porosity. | A Type I or Type IV isotherm, indicating a porous material with a measurable Brunauer-Emmett-Teller (BET) surface area. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the formation of the desired chemical bonds (boronate ester). | Disappearance of the O-H stretching band from HHTP and the appearance of B-O and C-O stretching bands characteristic of the boronate ester linkage. |
| Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | To visualize the morphology of the resulting particles. | Uniform particle morphology, potentially with crystalline facets. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the framework. | A high decomposition temperature, indicating a robust covalent framework. |
Potential Signaling Pathways and Logical Relationships
As there is no established COF from this building block, any discussion of signaling pathways would be purely speculative and depend on the eventual properties and applications of the material. For instance, if the benzamide moiety were to be post-synthetically modified with a catalytic group, a diagram could illustrate the catalytic cycle.
Caption: A generalized diagram of a potential catalytic cycle for a functionalized COF.
Application Notes and Protocols for Suzuki-Miyaura Reaction with Amide-Substituted Boronic Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.[1] This reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid or boronic ester, with an organic halide or triflate.[1] The use of boronic esters, particularly pinacol esters, is favored due to their stability, ease of handling, and compatibility with a wide range of functional groups compared to the corresponding boronic acids.
While the Suzuki-Miyaura reaction is extensively documented, specific literature and detailed protocols for substrates where the boronic ester itself bears an amide functionality are not widely reported. The majority of studies involving amides in this context focus on their use as electrophilic coupling partners. However, the general principles of the Suzuki-Miyaura reaction are applicable, and robust catalytic systems tolerant of various functional groups can be employed.
This document provides a general, yet detailed, protocol for the Suzuki-Miyaura coupling of an amide-substituted arylboronic acid pinacol ester with an aryl halide. The provided conditions are based on well-established methodologies known for their broad substrate scope and functional group tolerance. Researchers should consider these protocols as a starting point, with the understanding that optimization for specific substrates may be necessary.
Key Reaction Parameters and Reagents
The success of a Suzuki-Miyaura reaction is dependent on the careful selection of several key components. The following table summarizes common reagents and conditions that are typically employed and should be considered during the optimization of the reaction for specific amide-substituted boronic esters.
| Component | Common Examples and Considerations | Typical Loading/Concentration |
| Palladium Catalyst | Precatalysts: Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, Pd₂(dba)₃. Active Catalysts: Often formed in situ with phosphine ligands. Pd-NHC (N-Heterocyclic Carbene) complexes are also highly effective, especially for challenging substrates. | 0.5 - 5 mol% |
| Ligand | Phosphine Ligands: PPh₃, P(t-Bu)₃, PCy₃, SPhos, XPhos, RuPhos. The choice of ligand is critical and depends on the substrates. Bulky, electron-rich phosphines are often effective. | 1 - 2 equivalents relative to Palladium |
| Base | Inorganic Bases: K₂CO₃, Cs₂CO₃, K₃PO₄, KF. Organic Bases: Et₃N, DIPEA. The base is crucial for the transmetalation step. Carbonates and phosphates are most common. | 2 - 3 equivalents |
| Solvent | Aprotic Solvents: Dioxane, Tetrahydrofuran (THF), Toluene, Dimethylformamide (DMF). Often used with a small amount of water to facilitate the reaction. | 0.1 - 0.5 M concentration of the limiting reagent |
| Boronic Ester | Amide-substituted arylboronic acid pinacol ester (or other boronic esters). | 1.0 - 1.5 equivalents |
| Electrophile | Aryl or heteroaryl halide (I, Br, Cl) or triflate (OTf). Reactivity generally follows the order I > Br > OTf > Cl. | 1.0 equivalent (as the limiting reagent) |
| Temperature | Room temperature to 120 °C. Higher temperatures are often required for less reactive electrophiles like aryl chlorides. | Substrate and catalyst dependent |
| Reaction Time | 1 to 24 hours. Reaction progress should be monitored by TLC or LC-MS. | Substrate and catalyst dependent |
Experimental Workflow
The general workflow for the Suzuki-Miyaura coupling of an amide-substituted boronic ester with an aryl halide is depicted in the following diagram.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura reaction between an amide-substituted arylboronic acid pinacol ester and an aryl bromide.
Materials:
-
Amide-substituted arylboronic acid pinacol ester (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and stir bar
-
Condenser (if heating conventionally)
-
Inert atmosphere supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the amide-substituted arylboronic acid pinacol ester (1.2 equiv), the aryl bromide (1.0 equiv), and anhydrous potassium carbonate (2.5 equiv).
-
The flask is sealed with a septum, and the atmosphere is evacuated and backfilled with an inert gas (Argon or Nitrogen). This cycle is repeated three times to ensure an inert atmosphere.
-
-
Solvent and Catalyst Addition:
-
Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio (to achieve a concentration of the aryl bromide of approximately 0.1-0.2 M). The solvent mixture should be thoroughly degassed prior to use by sparging with an inert gas for at least 30 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%), to the reaction mixture. For air-sensitive catalysts, this should be done in a glovebox or under a positive pressure of inert gas.
-
-
Reaction:
-
If using conventional heating, attach a condenser to the flask. Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
If using microwave irradiation, seal the vial and place it in the microwave reactor. Irradiate at a constant temperature (e.g., 120-150 °C) for a predetermined time (e.g., 15-45 minutes).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent (aryl bromide) is consumed.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic mixture sequentially with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product.
-
-
Characterization:
-
Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
-
Safety Precautions:
-
Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Anhydrous solvents are flammable and should be handled with care.
-
Reactions under pressure (microwave heating) should be conducted behind a blast shield.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
Application Notes and Protocols for 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a versatile bifunctional molecule increasingly utilized in medicinal chemistry and drug discovery. Its structure incorporates a benzamide moiety, a key pharmacophore in many biologically active compounds, and a pinacol boronate ester, a stable and efficient coupling partner in palladium-catalyzed cross-coupling reactions. This combination makes it a valuable building block for the synthesis of complex molecular architectures, particularly in the development of targeted therapies.
The primary application of this reagent lies in its use in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds, enabling the synthesis of biaryl compounds. The benzamide group is a well-established mimic of the nicotinamide portion of the NAD+ substrate, allowing for competitive inhibition of enzymes that utilize NAD+, such as Poly(ADP-ribose) polymerase (PARP).
Application in Drug Discovery: Synthesis of PARP Inhibitors
The Poly(ADP-ribose) polymerase (PARP) family of enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. In many cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient. Inhibition of PARP in these cancer cells prevents the repair of SSBs, which then lead to the formation of DSBs during DNA replication. The inability to repair these DSBs results in genomic instability and cell death, a concept known as synthetic lethality.
This compound serves as a key starting material for the synthesis of potent PARP inhibitors. The benzamide portion of the molecule interacts with the nicotinamide-binding pocket of the PARP enzyme, while the boronate ester allows for the introduction of various aryl and heteroaryl groups to explore the chemical space and optimize potency, selectivity, and pharmacokinetic properties.
Signaling Pathway: PARP-1 in DNA Repair and Inhibition
The following diagram illustrates the central role of PARP-1 in the base excision repair pathway and how PARP inhibitors, synthesized using building blocks like this compound, disrupt this process, leading to synthetic lethality in HR-deficient cancer cells.
Caption: PARP-1 signaling in DNA repair and the mechanism of synthetic lethality induced by PARP inhibitors.
Experimental Workflow for Drug Discovery
The development of novel PARP inhibitors using this compound typically follows the workflow outlined below.
Caption: General workflow for the development of PARP inhibitors.
Data Presentation: Inhibitory Potency of Benzamide-Based PARP Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) for a selection of clinically relevant PARP inhibitors that share the benzamide scaffold. While not all are directly synthesized from the title compound, this data provides a benchmark for the potency that can be achieved with this class of molecules.
| Compound | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) |
| Olaparib | 1.9 | 1.5 |
| Rucaparib | 1.4 | 1.4 |
| Talazoparib | 0.57 | 0.31 |
| Niraparib | 3.8 | 2.1 |
| Veliparib | 4.7 | 2.9 |
Note: IC50 values can vary depending on the specific assay conditions and literature source.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl bromide.
Materials:
-
This compound (1.0 eq)
-
Aryl/heteroaryl bromide (1.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl2(dppf)) (0.05 eq)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (2.0 - 3.0 eq)
-
Anhydrous 1,4-dioxane
-
Water (degassed)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl/heteroaryl bromide, PdCl2(dppf), and the base.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired biaryl benzamide.
Protocol for PARP-1 Enzymatic Assay (ELISA-based)
This protocol outlines a common method for determining the in vitro inhibitory activity of synthesized compounds against PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
NAD+ (substrate)
-
Synthesized inhibitor compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Anti-poly(ADP-ribose) (PAR) antibody (primary antibody)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in assay buffer containing a final DMSO concentration of ≤1%.
-
Add the diluted compounds to the histone-coated wells.
-
Add a mixture of PARP-1 enzyme and activated DNA to each well.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding NAD+ to each well.
-
Incubate the plate for 60 minutes at 30 °C.
-
Wash the wells three times with wash buffer to remove unbound reagents.
-
Add the primary anti-PAR antibody to each well and incubate for 60 minutes at room temperature.
-
Wash the wells three times with wash buffer.
-
Add the HRP-conjugated secondary antibody and incubate for 60 minutes at room temperature.
-
Wash the wells four times with wash buffer.
-
Add TMB substrate and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the data using a suitable software.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The Suzuki-Miyaura coupling, a prominent example of these transformations, utilizes organoboron compounds and organic halides to construct biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a versatile building block in this context, serving as a key intermediate for the synthesis of complex molecules with potential biological activity.[4] The benzamide moiety is a common feature in many drug candidates, making this reagent particularly valuable for drug discovery and development.[4]
These application notes provide detailed protocols for the use of this compound in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with a focus on the synthesis of biaryl benzamides.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][5]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with Aryl Halides
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl bromide or iodide) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01 - 0.05 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (if using a biphasic system)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl halide, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas three times to ensure an oxygen-free atmosphere.
-
Add the anhydrous solvent (and water, if applicable) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl benzamide.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Data Presentation
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which can be adapted for reactions with this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85-95 |
| 2 | 1-Iodonaphthalene | PdCl₂(dppf) (2) | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 90-98 |
| 3 | 4-Chlorotoluene | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene | 110 | 16 | 75-85 |
| 4 | 2-Bromopyridine | Pd₂(dba)₃/XPhos (1.5) | K₃PO₄ | t-BuOH/H₂O | 80 | 24 | 80-90 |
Data is representative and compiled from general Suzuki-Miyaura coupling literature. Actual yields will vary depending on the specific substrates and optimized conditions.
Table 2: Substrate Scope - Aryl Halides
| Aryl Halide | Product Structure | Notes |
| Electron-rich (e.g., 4-bromoanisole) | 3-(4-methoxyphenyl)benzamide | Generally good to excellent yields. |
| Electron-deficient (e.g., 4-bromobenzonitrile) | 3-(4-cyanophenyl)benzamide | Often proceed readily due to facile oxidative addition. |
| Sterically hindered (e.g., 2-bromotoluene) | 3-(o-tolyl)benzamide | May require more active catalysts or longer reaction times. |
| Heteroaryl halides (e.g., 2-bromopyridine) | 3-(pyridin-2-yl)benzamide | Can be effective, but catalyst and base selection is crucial. |
Applications in Drug Discovery
The synthesis of biaryl benzamides is of significant interest to the pharmaceutical industry. The biaryl motif is a common scaffold in a wide range of biologically active molecules, and the benzamide functionality can participate in key hydrogen bonding interactions with biological targets.[4] For instance, various benzamide derivatives have been investigated as glucokinase activators for the treatment of diabetes and as inhibitors of receptor tyrosine kinases in cancer therapy.[6] The use of this compound allows for the modular and efficient synthesis of libraries of such compounds for screening and lead optimization in drug discovery programs.
Caption: Logical workflow for the application in drug discovery.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use a fresh batch of catalyst or a pre-catalyst. Ensure inert atmosphere is maintained. |
| Inefficient base | Try a stronger or more soluble base (e.g., Cs₂CO₃, K₃PO₄). | |
| Low reaction temperature | Increase the reaction temperature. | |
| Protodeboronation of the starting material | Presence of water and/or acid | Use anhydrous solvents and ensure the base is not acidic. |
| Formation of homocoupled byproducts | Inefficient cross-coupling | Optimize catalyst, ligand, and reaction time. |
| Difficulty in purification | Similar polarity of product and starting materials/byproducts | Optimize the chromatographic conditions (e.g., solvent gradient). Consider recrystallization. |
Safety Precautions
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care, away from ignition sources.
-
Bases such as potassium carbonate and cesium carbonate are irritants. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Always consult the Safety Data Sheet (SDS) for all chemicals used.
References
Application Notes and Protocols: Synthesis of Substituted Benzamides via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of substituted benzamides and related ketones using the Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction has been adapted for the challenging activation of the amide C-N bond, offering a valuable tool for late-stage functionalization and the construction of complex molecular architectures relevant to medicinal chemistry and materials science. The following protocols are based on modern catalytic systems, particularly those employing palladium N-heterocyclic carbene (Pd-NHC) complexes, which have shown remarkable efficiency and broad substrate scope.[1][2][3]
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or pseudo-halides.[4][5] Traditionally, the inert nature of the amide bond has made it a challenging substrate for cross-coupling reactions.[6] However, recent advancements, particularly the development of sophisticated Pd-NHC catalysts, have enabled the direct coupling of amides via selective C-N bond activation.[1][2][7] This approach allows for the synthesis of ketones and, by extension, facilitates the modification of benzamide scaffolds. These methods are characterized by their mild reaction conditions, functional group tolerance, and high yields.[2][8]
Core Concepts and Mechanisms
The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10] In the context of amide coupling, the initial and often rate-limiting step is the oxidative addition of the Pd(0) catalyst into the C(acyl)-N bond of an activated amide.[2] The subsequent transmetalation with an organoboron reagent and reductive elimination regenerates the Pd(0) catalyst and yields the desired ketone product.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling of amides.
Experimental Protocols
The following protocols are adapted from peer-reviewed literature and represent robust methods for the synthesis of ketones from N-activated benzamides.
Protocol 1: Room Temperature Suzuki-Miyaura Coupling of N-Boc Benzamides
This protocol, based on the work of Szostak and colleagues, describes a highly efficient cross-coupling reaction that proceeds at ambient temperature using a commercially available Pd-NHC precatalyst.[2]
Materials:
-
N-Boc protected benzamide derivative
-
Arylboronic acid
-
(η³-1-t-Bu-indenyl)Pd(IPr)(Cl) precatalyst (1)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the N-Boc benzamide (1.0 equiv.), arylboronic acid (3.0 equiv.), and potassium carbonate (4.5 equiv.).
-
The vial is sealed with a septum, and the atmosphere is replaced with nitrogen or argon by evacuating and backfilling three times.
-
Add the (η³-1-t-Bu-indenyl)Pd(IPr)(Cl) precatalyst (3 mol%).
-
Add anhydrous THF (to achieve a 0.25 M concentration with respect to the amide).
-
Stir the reaction mixture vigorously at 23 °C for 15 hours.
-
Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Protocol 2: Thermally-Promoted Suzuki-Miyaura Coupling of N-Acyl/Benzyl Benzamides
This procedure, reported by Zhang and coworkers, utilizes robust NHC-palladacycles for the cross-coupling of less activated N-Ac/Bn benzamides at elevated temperatures.[3]
Materials:
-
N-Ac/Bn substituted benzamide (e.g., N-acetyl-N-benzylbenzamide)
-
Arylboronic acid
-
NHC-palladacycle catalyst (3a in the original publication)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous toluene
-
Nitrogen atmosphere
Procedure:
-
In a Schlenk tube under a nitrogen atmosphere, combine the N-Ac/Bn benzamide (0.5 mmol, 1.0 equiv.), the arylboronic acid (2.0 equiv.), potassium phosphate (1.5 mmol, 3.0 equiv.), and the NHC-palladacycle catalyst (3 mol%).
-
Add anhydrous toluene (2 mL).
-
Seal the tube and stir the mixture at 90 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with an appropriate organic solvent and filtered through a pad of Celite.
-
The filtrate is concentrated in vacuo.
-
The resulting residue is purified by flash column chromatography to afford the desired ketone.
Caption: General experimental workflow for Suzuki-Miyaura amide coupling.
Data Presentation
The following tables summarize the yields of various substituted ketones synthesized using the protocols described above.
Table 1: Representative Yields for Room Temperature Suzuki-Miyaura Coupling (Protocol 1) [2]
| Entry | N-Boc Benzamide | Arylboronic Acid | Product | Yield (%) |
| 1 | N-Boc-benzamide | Phenylboronic acid | Benzophenone | 96 |
| 2 | N-Boc-4-methoxybenzamide | Phenylboronic acid | 4-Methoxybenzophenone | 95 |
| 3 | N-Boc-4-chlorobenzamide | Phenylboronic acid | 4-Chlorobenzophenone | 93 |
| 4 | N-Boc-benzamide | 4-Methylphenylboronic acid | 4-Methylbenzophenone | 98 |
| 5 | N-Boc-benzamide | 4-Methoxyphenylboronic acid | 4-Methoxybenzophenone | 94 |
| 6 | N-Boc-benzamide | 2-Methylphenylboronic acid | 2-Methylbenzophenone | 91 |
Conditions: Amide (1.0 equiv), boronic acid (3.0 equiv), K₂CO₃ (4.5 equiv), catalyst (3 mol%), THF, 23 °C, 15 h. Yields are for isolated products.
Table 2: Representative Yields for Thermally-Promoted Suzuki-Miyaura Coupling (Protocol 2) [3]
| Entry | N-Ac/Bn Benzamide | Arylboronic Acid | Product | Yield (%) |
| 1 | N-acetyl-N-benzylbenzamide | Phenylboronic acid | Benzophenone | 98 |
| 2 | N-acetyl-N-benzylbenzamide | 4-Methylphenylboronic acid | 4-Methylbenzophenone | 95 |
| 3 | N-acetyl-N-benzylbenzamide | 4-Methoxyphenylboronic acid | 4-Methoxybenzophenone | 92 |
| 4 | N-acetyl-N-benzylbenzamide | 4-Fluorophenylboronic acid | 4-Fluorobenzophenone | 85 |
| 5 | N-acetyl-N-benzyl-4-methylbenzamide | Phenylboronic acid | 4-Methylbenzophenone | 96 |
| 6 | N-acetyl-N-benzyl-4-methoxybenzamide | Phenylboronic acid | 4-Methoxybenzophenone | 94 |
Conditions: Amide (0.5 mmol, 1.0 equiv), boronic acid (2.0 equiv), K₃PO₄ (3.0 equiv), catalyst (3 mol%), toluene, 90 °C, 24 h. Yields are for isolated products.
Conclusion
The Suzuki-Miyaura cross-coupling of activated benzamides provides a powerful and versatile strategy for the synthesis of substituted ketones, which are valuable intermediates in drug discovery and materials science. The use of advanced Pd-NHC catalytic systems allows for these transformations to occur under mild conditions with high efficiency and broad functional group tolerance. The protocols detailed herein offer reliable starting points for researchers looking to employ this methodology in their synthetic endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wwjmrd.com [wwjmrd.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. scientificupdate.com [scientificupdate.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide in Materials Science
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a bifunctional organic molecule poised for significant applications in advanced materials science. Its structure incorporates a pinacolborane group, a key reactant in Suzuki-Miyaura cross-coupling reactions, and a benzamide moiety. This unique combination allows for its use as a monomer in the synthesis of novel polymers with tailored electronic, optical, and thermal properties. The boronic ester enables the formation of carbon-carbon bonds, a cornerstone of modern polymer chemistry for creating conjugated systems, while the benzamide group can introduce hydrogen bonding, enhancing the polymer's mechanical and thermal stability.
The primary application of this compound in materials science is as a building block for functional polymers, such as conjugated polymers for organic electronics and high-performance polyamides. Its utility is particularly notable in the development of materials for Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).
Key Applications and Potential
-
Monomer for Conjugated Polymers: The pinacolborane group is a versatile handle for introducing the benzamide unit into a polymer backbone via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the precise synthesis of alternating copolymers with desirable optoelectronic properties.
-
Synthesis of High-Performance Polyamides: The benzamide structure can be incorporated into polyamide chains. The resulting polymers may exhibit enhanced thermal stability and mechanical strength due to the hydrogen bonding provided by the amide linkages.
-
Organic Electronics: Polymers incorporating the this compound unit are potential candidates for use as charge transport or emissive layers in OLEDs and other organic electronic devices.
-
Covalent Organic Frameworks (COFs): This molecule can serve as a linker in the synthesis of two- and three-dimensional covalent organic frameworks, creating porous materials with potential applications in catalysis, gas storage, and sensing.
Data Presentation: Properties of a Hypothetical Copolymer
| Property | Value | Units |
| Number Average Molecular Weight (Mn) | 15,000 - 25,000 | g/mol |
| Polydispersity Index (PDI) | 1.5 - 2.5 | |
| Glass Transition Temperature (Tg) | 150 - 180 | °C |
| Decomposition Temperature (Td) | > 400 | °C |
| UV-Vis Absorption (λmax, film) | 380 - 420 | nm |
| Photoluminescence (λem, film) | 450 - 500 | nm |
| HOMO Energy Level | -5.4 to -5.8 | eV |
| LUMO Energy Level | -2.5 to -2.9 | eV |
| Hole Mobility | 10⁻⁵ to 10⁻³ | cm²/Vs |
Experimental Protocols
Protocol 1: Synthesis of a Conjugated Copolymer via Suzuki-Miyaura Polymerization
This protocol describes a general procedure for the synthesis of a copolymer using this compound and a dihalogenated comonomer (e.g., 2,7-dibromo-9,9-dioctylfluorene).
Materials:
-
This compound (Monomer A)
-
2,7-dibromo-9,9-dioctylfluorene (Monomer B)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Toluene (anhydrous)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Methanol
-
Deionized water
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine equimolar amounts of Monomer A and Monomer B.
-
Catalyst Preparation: In a separate flask, prepare the palladium catalyst by dissolving Pd(OAc)₂ and the phosphine ligand in anhydrous toluene.
-
Addition of Reagents: To the flask containing the monomers, add the catalyst solution and an aqueous solution of the base (e.g., 2 M K₂CO₃). A phase transfer catalyst such as Aliquat 336 can be added to improve mixing.
-
Polymerization: Heat the reaction mixture to a reflux temperature (typically 80-100 °C) with vigorous stirring. Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC). The reaction is typically run for 24-72 hours.
-
Polymer Precipitation and Purification: After cooling to room temperature, pour the reaction mixture into a large volume of a non-solvent, such as methanol, to precipitate the polymer.
-
Washing: Filter the crude polymer and wash it sequentially with deionized water, methanol, and acetone to remove residual catalyst and unreacted monomers.
-
Soxhlet Extraction: Further purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove oligomers and other impurities. The final polymer is then extracted with a good solvent (e.g., chloroform or tetrahydrofuran).
-
Drying: Precipitate the purified polymer from the good solvent into methanol, filter, and dry under vacuum at an elevated temperature (e.g., 60 °C) for 24 hours.
Visualizations
Caption: Experimental workflow for Suzuki-Miyaura polymerization.
Caption: Logical relationship of synthesis to application.
Application Notes and Protocols for the Synthesis of Covalent Organic Frameworks Using Boronic Esters
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of Covalent Organic Frameworks (COFs) based on boronic ester linkages. It includes various synthetic methodologies, purification and activation procedures, and a comparative summary of the physicochemical properties of selected boronic ester COFs.
Introduction
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas.[1] Those constructed via the formation of boronic ester linkages are of particular interest due to their predictable topologies and potential applications in gas storage, catalysis, and drug delivery. The reversible nature of the boronic ester formation allows for "error-checking" during the synthesis, which facilitates the formation of highly crystalline materials.[2] This document outlines three common methods for the synthesis of boronic ester COFs: solvothermal synthesis, sonochemical synthesis, and room-temperature vapor-assisted conversion.
General Reaction Mechanism
The synthesis of boronic ester-linked COFs involves the condensation reaction between a boronic acid and a catechol (a diol-containing compound). This reaction is reversible and results in the formation of a boronate ester and water. By using multitopic building blocks (e.g., diboronic acids and tetrahydroxy compounds), extended two-dimensional (2D) or three-dimensional (3D) frameworks can be constructed.
Caption: General reaction for the formation of a boronic ester linkage.
Experimental Protocols
Protocol 1: Solvothermal Synthesis of a 2D Boronic Ester COF (e.g., COF-5)
This protocol describes a typical solvothermal synthesis of COF-5 from 1,4-benzenediboronic acid (BDBA) and 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP).[2][3]
Materials:
-
1,4-Benzenediboronic acid (BDBA)
-
2,3,6,7,10,11-Hexahydroxytriphenylene (HHTP)
-
Mesitylene (anhydrous)
-
1,4-Dioxane (anhydrous)
-
Acetone (ACS grade)
-
Pyrex tube with a screw cap
Procedure:
-
In a Pyrex tube, add BDBA (e.g., 42.0 mg, 0.253 mmol) and HHTP (e.g., 81.0 mg, 0.250 mmol).
-
Add a 1:1 (v/v) mixture of anhydrous mesitylene and 1,4-dioxane (e.g., 4.0 mL).
-
Sonicate the mixture for 10 minutes to ensure homogeneity.
-
Freeze the tube in liquid nitrogen, and flame-seal the tube under vacuum.
-
Place the sealed tube in an oven at 120 °C for 72 hours.
-
After cooling to room temperature, a purple precipitate should be visible.
-
Break the tube and collect the solid product by filtration.
-
Wash the solid with anhydrous acetone (3 x 20 mL).
-
Dry the product under vacuum at 80 °C overnight to yield the COF powder.
Protocol 2: Sonochemical Synthesis of COF-5
This method offers a rapid, room-temperature synthesis of COF-5.[4][5]
Materials:
-
1,4-Benzenediboronic acid (BDBA)
-
2,3,6,7,10,11-Hexahydroxytriphenylene (HHTP)
-
Mesitylene
-
1,4-Dioxane
-
Acetone
-
Horn-type Pyrex reactor
-
Sonicator (e.g., 500 W, 20 kHz)
Procedure:
-
In a horn-type Pyrex reactor, combine BDBA (177 mg) and HHTP (242 mg).[4]
-
Add 40 mL of a 1:1 (v/v) mixture of mesitylene and 1,4-dioxane.[4]
-
Subject the reaction mixture to ultrasonic treatment for 1-2 hours at a power level of 50-100%.[4]
-
A gray-purple solid will form at the bottom of the reactor.[4]
-
Isolate the solid by centrifugation.
-
Wash the product with acetone (2 x 50 mL).[4]
-
Dry the final product at 80 °C (353 K) overnight.[4]
Protocol 3: Room-Temperature Synthesis of a Boronic Ester COF Film via Vapor-Assisted Conversion
This protocol is suitable for the preparation of thin films of boronic ester COFs on a substrate.[4][5]
Materials:
-
Boronic acid precursor (e.g., BDBA)
-
Catechol precursor (e.g., HHTP)
-
Polar solvent for precursor dissolution (e.g., acetone/ethanol mixture)
-
Glass substrate
-
Desiccator
-
Vapor source: 1:1 (v/v) mixture of a non-volatile solvent (e.g., mesitylene) and a swelling solvent (e.g., 1,4-dioxane)[5]
Procedure:
-
Dissolve the boronic acid and catechol precursors in a suitable polar solvent mixture.
-
Drop-cast the precursor solution onto a clean glass substrate.
-
Allow the solvent to evaporate completely, leaving a dry gel of the precursors on the substrate.
-
Place the substrate in a desiccator containing the vapor source mixture (e.g., methylene and dioxane, v/v = 1:1).[5]
-
Keep the desiccator at room temperature for 72 hours.[5]
-
A dark green COF film will form on the glass substrate.[5]
-
The film can be used directly or carefully removed for further characterization.
Purification and Activation
Proper purification and activation are crucial to achieve the intrinsic porosity of the synthesized COFs.
General Procedure:
-
Washing: After the initial isolation of the COF powder, it is essential to remove any unreacted monomers and residual solvent. This is typically achieved by washing the material with a good solvent for the monomers but a poor solvent for the COF. Anhydrous acetone is commonly used for boronic ester COFs. The washing can be performed by centrifugation and redispersion or by Soxhlet extraction for several hours.
-
Solvent Exchange: For COFs with high boiling point solvents trapped in their pores, a solvent exchange step can be beneficial. The COF is soaked in a more volatile solvent (e.g., chloroform or acetone) for an extended period (12-24 hours), with several changes of the fresh solvent. This process replaces the high-boiling solvent with the more volatile one, which is easier to remove in the final activation step.
-
Activation (Drying): To remove the solvent from the pores and "activate" the COF for gas sorption or other applications, the material is dried under high vacuum. This is typically done at an elevated temperature (e.g., 80-150 °C) for 12-24 hours. The specific temperature should be below the decomposition temperature of the COF.
Data Presentation
The following table summarizes the physicochemical properties of some representative boronic ester COFs.
| COF Name | Building Blocks | BET Surface Area (m²/g) | Pore Size (nm) | Synthesis Method | Reference |
| COF-1 | 1,4-Benzenediboronic acid (BDBA) (self-condensation) | ~711 | ~1.5 | Solvothermal | [2] |
| COF-5 | BDBA + HHTP | ~1590 | ~2.7 | Solvothermal | [2] |
| COF-10 | 4,4'-Biphenyldiboronic acid (BPDA) + HHTP | ~1520 | ~2.8 | Solvothermal | [6] |
| BDT-COF | Benzodithiophene diboronic acid + HHTP | ~850 | ~1.8 | Solvothermal | [4] |
| 2D BPDA-COF | BPDA + (OH)₈PcCo | ~1350 | ~2.45 | Solvothermal | [3] |
Visualizations
Synthesis and Activation Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Room Temperature Synthesis of Covalent–Organic Framework Films through Vapor-Assisted Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in room-temperature synthesis of covalent organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chinesechemsoc.org [chinesechemsoc.org]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biaryl scaffolds are privileged structural motifs found in a wide array of pharmaceuticals, agrochemicals, and advanced materials. The synthesis of these compounds is therefore of significant interest in medicinal chemistry and drug discovery. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, enabling the efficient construction of diverse biaryl structures.
This document provides detailed application notes and protocols for the use of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide as a key building block in the synthesis of biaryl benzamides. The presence of the benzamide functionality offers a handle for further chemical modification and can contribute to the biological activity of the target molecules.
Core Concepts and Applications
This compound is a versatile reagent primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. It allows for the introduction of a 3-carbamoylphenyl group onto an aromatic or heteroaromatic ring. The resulting biaryl benzamide structures are of interest in drug discovery as they can mimic peptide bonds, participate in hydrogen bonding interactions with biological targets, and serve as scaffolds for the development of enzyme inhibitors and receptor modulators.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound, such as this compound, and an organohalide. The catalytic cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.
-
Transmetalation: The organoboron species (Ar²-B(OR)₂), activated by a base, transfers its aryl group to the palladium center, displacing the halide and forming a new Pd(II) complex with both aryl groups.
-
Reductive Elimination: The two aryl groups on the palladium center couple, forming the new biaryl C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Below is a diagram illustrating the general workflow for the synthesis of biaryl compounds using this reagent.
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary to achieve the best results for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0-1.2 equivalents) and the aryl halide (1.0 equivalent).
-
Addition of Catalyst and Base: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the base (e.g., K₂CO₃, 2.0-3.0 equivalents). If a ligand is used, it is added at this stage.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the anhydrous and degassed solvent (e.g., a mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
-
Characterization: Characterize the final product by NMR (¹H, ¹³C) and Mass Spectrometry to confirm its identity and purity.
Data Presentation
The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides. These are illustrative examples and actual results may vary.
Table 1: Suzuki-Miyaura Coupling with Electron-Rich and Electron-Poor Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 4-Bromotoluene | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene | 110 | 16 | 82 |
| 3 | 4-Bromobenzonitrile | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 8 | 91 |
| 4 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 6 | 95 |
Table 2: Suzuki-Miyaura Coupling with Heteroaryl Bromides
| Entry | Heteroaryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Pd(PPh₃)₄ (4) | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 75 |
| 2 | 3-Bromothiophene | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene | 110 | 14 | 88 |
| 3 | 5-Bromoindole | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ | Dioxane | 100 | 12 | 80 |
Signaling Pathway and Logical Relationship Diagram
The synthesis of biaryl benzamides is a key step in the development of various therapeutic agents. The general logic flows from the starting materials to the final biologically active compound, which can then modulate a specific signaling pathway.
Troubleshooting & Optimization
troubleshooting low yield in Suzuki coupling with 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues in Suzuki-Miyaura coupling reactions involving 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound has a low yield. What are the first things I should check?
A1: When encountering low yields, begin by assessing the most critical reaction parameters:
-
Inert Atmosphere: The Palladium(0) catalytic species is highly sensitive to oxygen.[1][2] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents were thoroughly degassed.[1]
-
Catalyst Activity: Verify that your palladium source and phosphine ligand are active. Many phosphine ligands are prone to oxidation.[3] Consider using a fresh batch or a more robust, air-stable pre-catalyst, such as a palladacycle or a G3/G4 Buchwald pre-catalyst.[1][4]
-
Reagent Purity and Stability: Confirm the purity of your aryl halide and the boronic ester. Boronic esters, particularly those with electron-withdrawing groups like the benzamide, can be susceptible to degradation or protodeboronation over time.[3][5]
Q2: What are the most common side reactions with this specific boronic ester, and how can I identify them?
A2: The two most prevalent side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic ester with a hydrogen atom, which results in the formation of benzamide. This is a common issue with electron-deficient boronic acids.[3][6] It can be exacerbated by excessive water, overly strong bases, or high temperatures.[3]
-
Homocoupling: This is the palladium-catalyzed coupling of two molecules of the same starting material, either the aryl halide or the boronic ester, to form a symmetrical biaryl. Aryl halide homocoupling is often promoted by the presence of oxygen.[1][7]
Q3: How does the electron-withdrawing benzamide group on the boronic ester affect the reaction?
A3: The benzamide group is electron-withdrawing, which can influence the reaction in two primary ways. First, it can increase the susceptibility of the boronic ester to protodeboronation, a key pathway for yield loss.[3][6] Second, the rate of transmetalation, a crucial step in the catalytic cycle, is influenced by the electronic properties of the organoboron reagent.[8][9] While electron-rich partners generally accelerate the reaction, careful optimization of the base and ligand is necessary to achieve efficient coupling with electron-deficient substrates.
Q4: Is the pinacol ester portion of the molecule problematic?
A4: Pinacol esters are widely used because they are generally more stable and easier to handle than the corresponding boronic acids.[5][10] However, the steric bulk of the pinacol group can sometimes hinder the formation of intermediates required for transmetalation.[11] While generally reliable, if other troubleshooting steps fail, considering an alternative boronic acid derivative could be a valid strategy.
Troubleshooting Guide for Low Yield
Problem 1: Low to no conversion of starting materials.
| Possible Cause | Recommended Solution |
| Inactive Catalyst System | Use a fresh batch of palladium catalyst and ligand. Consider using a more robust, air-stable pre-catalyst (e.g., XPhos Pd G3/G4).[1][4][12] Ensure any Pd(II) pre-catalyst is properly reduced to the active Pd(0) species in situ.[1] |
| Inappropriate Base | The base is critical for activating the boronic ester for transmetalation.[13][14][15] Screen a variety of bases. Milder bases like K₃PO₄ or KF may be preferable to prevent boronic ester decomposition.[3][16] For some systems, stronger bases like Cs₂CO₃ may be required.[3] |
| Suboptimal Solvent Choice | The solvent must solubilize all components and facilitate the reaction. Common choices include dioxane/water, THF/water, or toluene.[16][17] Ensure the solvent is rigorously degassed to remove oxygen.[1] |
| Reaction Temperature is Too Low | Many Suzuki couplings require heating (typically 80-110 °C) to proceed efficiently.[2][3] If the reaction is sluggish, cautiously increase the temperature, but be aware that excessive heat can cause catalyst decomposition or increase side reactions.[3] |
Problem 2: Significant formation of benzamide (protodeboronation byproduct).
| Possible Cause | Recommended Solution |
| Base is too strong or concentration is too high | Switch to a milder base such as potassium fluoride (KF) or potassium phosphate (K₃PO₄).[3][16] These can activate the boronic ester sufficiently while minimizing base-catalyzed protodeboronation.[5] |
| Presence of excess water | While many Suzuki protocols use aqueous bases, water is a proton source for this side reaction.[3] Consider running the reaction under anhydrous conditions with a suitable anhydrous base. |
| Prolonged reaction time at high temperature | Monitor the reaction closely by TLC or LC-MS and stop it once the aryl halide has been consumed to avoid prolonged exposure of the boronic ester to destabilizing conditions. |
| Boronic ester instability | Use the boronic ester as soon as it is obtained or synthesized. If instability is a persistent issue, consider converting it to a more stable form like an MIDA boronate or an organotrifluoroborate, which can slowly release the boronic acid during the reaction.[3] |
Problem 3: Significant formation of homocoupling byproducts.
| Possible Cause | Recommended Solution |
| Oxygen contamination | This is the most common cause.[1] Ensure the reaction setup is meticulously degassed using techniques like freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period (15-30 minutes) before adding the catalyst.[16] Maintain a positive pressure of inert gas throughout the reaction. |
| Catalyst issues | Certain palladium pre-catalysts or reaction conditions can favor homocoupling.[7] Using a Pd(0) source directly, such as Pd(PPh₃)₄, may mitigate this, although these catalysts can be more sensitive.[7] |
| Stoichiometry | Ensure the stoichiometry is correct. Using a slight excess (1.2–1.5 equivalents) of the boronic ester is common practice.[1] |
Visualized Workflows and Mechanisms
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling.
Key Experimental Protocols
Protocol 1: General Reaction Setup for Suzuki Coupling
This protocol is a general starting point and should be optimized for specific substrates.
-
Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[1]
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 5-10 minutes. Alternatively, use a Schlenk line to evacuate and backfill the vessel with inert gas (repeat 3 times).[1][2]
-
Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The solvent should be degassed beforehand by sparging with an inert gas for at least 15-30 minutes.[2][3]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the consumption of the limiting reagent (typically the aryl halide) is observed.[1]
Protocol 2: Standard Aqueous Workup and Purification
-
Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.[2][7]
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water to remove the inorganic base and salts. A subsequent wash with brine can aid in breaking up emulsions and further removing water from the organic layer.[7]
-
Basic Wash (Optional): To remove unreacted boronic ester/acid, a wash with a dilute aqueous base (e.g., 1M NaOH) can be performed. The boronic species will be converted to its water-soluble boronate salt and partition into the aqueous layer.[7] Note: This step may risk hydrolysis of product esters if present.
-
Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.[2]
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) determined by prior TLC analysis.[1][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. nva.sikt.no [nva.sikt.no]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations [agris.fao.org]
- 10. researchgate.net [researchgate.net]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
preventing deboronation of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide. The focus is on preventing, identifying, and resolving issues related to the deboronation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is deboronation and why is it a concern for this compound?
Deboronation, specifically protodeboronation, is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. For this compound, this results in the formation of benzamide, an undesired byproduct that cannot participate in key reactions like Suzuki-Miyaura cross-coupling. This side reaction reduces the yield of the desired product and complicates the purification process.
Q2: What are the primary factors that cause deboronation of this compound?
Several factors can promote the deboronation of aryl boronic esters:
-
pH: The stability of the boronic ester is highly pH-dependent. Both acidic and basic conditions can catalyze deboronation.[1]
-
Water: The presence of water is necessary for hydrolysis of the pinacol ester to the corresponding boronic acid, which can then undergo protodeboronation.
-
Temperature: Higher reaction temperatures can accelerate the rate of deboronation.
-
Reaction Time: Prolonged reaction times increase the likelihood of deboronation.
-
Electronic Effects: The electronic properties of substituents on the aromatic ring influence the stability of the carbon-boron bond. While the meta-positioned benzamide group is electron-withdrawing, which can influence stability, pinacol esters are generally more stable than their corresponding boronic acids.[1]
Q3: How can I detect and quantify the extent of deboronation in my sample?
Several analytical techniques can be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative ¹H NMR (qNMR) can be used to determine the ratio of this compound to the benzamide byproduct by integrating characteristic peaks of both compounds against an internal standard.[2][3][4][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A validated LC-MS method can separate and quantify the starting material and its deboronated product.[6][7][8][9][10] Care must be taken to use mobile phases that do not induce on-column hydrolysis.[11][12]
-
Thin-Layer Chromatography (TLC): While less quantitative, TLC can provide a rapid qualitative assessment of the presence of the benzamide byproduct. Staining with reagents that are selective for boronic acids can help visualize the starting material.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling Reaction
Symptoms:
-
Significantly lower than expected yield of the desired biaryl product.
-
Presence of a significant amount of benzamide in the crude reaction mixture, as identified by NMR or LC-MS.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Protodeboronation of the starting material | 1. Optimize the base: Use a weaker base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃) instead of strong bases like NaOH or KOH, which can accelerate deboronation. The choice of base can be critical in minimizing this side reaction. 2. Anhydrous Conditions: While some water can be beneficial for the Suzuki-Miyaura catalytic cycle, excess water can promote hydrolysis and subsequent deboronation. Ensure the use of anhydrous solvents and reagents. 3. Reaction Temperature and Time: Run the reaction at the lowest effective temperature and monitor the reaction progress closely to avoid unnecessarily long reaction times. |
| Slow catalytic turnover | 1. Choice of Catalyst and Ligand: Employ a highly active palladium catalyst and ligand system (e.g., a Buchwald pre-catalyst with a biarylphosphine ligand) to ensure the rate of the cross-coupling reaction is significantly faster than the rate of deboronation. 2. Catalyst Loading: Ensure adequate catalyst loading as specified in established protocols. |
| Impure starting material | 1. Purity Check: Analyze the this compound starting material for the presence of benzamide before starting the reaction using qNMR or LC-MS. 2. Purification: If significant impurities are present, consider purifying the starting material. Some aryl boronic esters can be purified by silica gel chromatography, though this should be done quickly to minimize on-column degradation.[13] |
Issue 2: Complete Consumption of Starting Material with No Desired Product Formation
Symptoms:
-
TLC or LC-MS analysis shows the absence of the starting boronic ester.
-
The major product isolated is benzamide.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Rapid Deboronation | 1. Re-evaluate Reaction Conditions: The reaction conditions are likely too harsh. Significantly lower the reaction temperature and consider a milder base. 2. Use of MIDA Boronate: For particularly challenging couplings, consider converting the pinacol ester to an N-methyliminodiacetic acid (MIDA) boronate. MIDA boronates are highly stable and slowly release the active boronic acid under the reaction conditions, keeping its concentration low and minimizing deboronation. |
| Catalyst Deactivation | 1. Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and deactivation of the palladium catalyst. 2. Degas Solvents: Thoroughly degas all solvents before use. |
Experimental Protocols
Protocol 1: Quantitative Analysis of Deboronation by ¹H NMR (qNMR)
Objective: To determine the percentage of deboronation of this compound.
Materials:
-
Sample containing this compound and potentially benzamide.
-
Internal standard of known purity (e.g., 1,3,5-trimethoxybenzene or dimethyl terephthalate).
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
NMR tubes.
Procedure:
-
Accurately weigh a known amount of the sample (e.g., 10-20 mg) and the internal standard (e.g., 5-10 mg) into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.7 mL).
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum using quantitative parameters:
-
Sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.
-
A 90° pulse angle.
-
Ensure a good signal-to-noise ratio by acquiring an adequate number of scans.
-
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate the characteristic signals for:
-
This compound (e.g., the singlet for the methyl groups of the pinacol ester at ~1.3 ppm).
-
Benzamide (e.g., aromatic protons).
-
The internal standard.
-
-
Calculate the molar ratio of the boronic ester to the deboronated product relative to the known amount of the internal standard.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling with Minimized Deboronation
Objective: To perform a Suzuki-Miyaura cross-coupling reaction with this compound while minimizing deboronation.
Materials:
-
This compound.
-
Aryl or heteroaryl halide (e.g., bromide or iodide).
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a Buchwald pre-catalyst).
-
Ligand (if required, e.g., SPhos, XPhos).
-
Base (e.g., K₃PO₄).
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF).
-
Reaction vessel, magnetic stirrer, and heating mantle.
-
Inert atmosphere setup (argon or nitrogen).
Procedure:
-
To a dry reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₃PO₄, 2.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas (repeat three times).
-
Add the palladium catalyst (e.g., 2-5 mol%) and ligand (if necessary).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with an appropriate organic solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow for Troubleshooting Deboronation
Caption: A logical workflow for troubleshooting deboronation issues in reactions.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative 1H NMR. Development and potential of an analytical method: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. research.unipd.it [research.unipd.it]
- 7. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. academicworks.cuny.edu [academicworks.cuny.edu]
- 10. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 11. researchgate.net [researchgate.net]
- 12. On-Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 13. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
Technical Support Center: Optimizing Suzuki Coupling with Benzamide Boronic Esters
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving benzamide boronic esters. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols for this powerful C-C bond-forming reaction.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Question 1: Why is my Suzuki coupling reaction resulting in a low yield or failing to proceed?
Answer:
Low yields are a common issue in Suzuki couplings. The root cause often lies in one or more of the following areas:
-
Catalyst Inactivity: The Pd(0) catalyst is susceptible to oxidation. Ensure your palladium source and phosphine ligands are active and that the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen).[1][2] If using a Pd(II) precatalyst, it must be effectively reduced in situ.[2]
-
Oxygen Contamination: The presence of oxygen can lead to catalyst decomposition and promote the homocoupling of boronic esters.[1][2] Thoroughly degas all solvents and the reaction vessel before adding the catalyst.
-
Suboptimal Base: The choice and quality of the base are critical. An inappropriate base strength can either fail to activate the boronic ester efficiently or degrade sensitive functional groups on your substrates.[3] Ensure the base is finely powdered and anhydrous, especially for non-aqueous reactions.
-
Poor Reagent Quality: Boronic esters, while generally more stable than boronic acids, can degrade over time.[1] Verify the purity of your benzamide boronic ester and the aryl halide.
-
Solvent Issues: The solvent must be anhydrous and degassed. The solubility of all components, particularly the base, is crucial for reaction efficiency.[3][4]
Question 2: I'm observing significant homocoupling of my benzamide boronic ester. How can this be minimized?
Answer:
Homocoupling is a frequent side reaction that consumes your boronic ester and reduces the yield of the desired product.[1] Key strategies to prevent it include:
-
Rigorous Exclusion of Oxygen: This is the primary cause of homocoupling.[1] Ensure your reaction setup is completely free of air by using Schlenk techniques or a glovebox and by thoroughly degassing your solvents.
-
Controlled Addition: Slowly adding the boronic ester to the reaction mixture can help keep its concentration low, thereby minimizing the rate of homocoupling.[1]
-
Choice of Catalyst: Some palladium catalysts are more prone to promoting homocoupling than others. Screening different catalyst systems may be beneficial.
Question 3: Protodeboronation of my boronic ester seems to be a major side reaction. What are the best ways to prevent this?
Answer:
Protodeboronation, the replacement of the boronic ester group with a hydrogen atom, is a common pathway for boronic ester degradation, especially with electron-deficient or heteroaryl derivatives.[1][3] To mitigate this:
-
Use a Milder Base: Strong bases can accelerate protodeboronation.[2] Consider using milder inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[3][5]
-
Anhydrous Conditions: Water is the proton source for this side reaction. Employing anhydrous conditions can significantly reduce its occurrence.[2]
-
More Stable Boron Reagents: Convert the boronic acid to a more stable boronic ester, such as a pinacol or neopentyl ester, which are more resistant to protodeboronation.[2][6][7] MIDA boronates or diethanolamine adducts offer even greater stability.[2][8]
Question 4: The reaction is stalling, with starting materials remaining even after extended reaction times. How can I improve the conversion?
Answer:
Incomplete conversion can be due to several factors:
-
Insufficient Catalyst Loading or Activity: The catalyst may have decomposed over the course of the reaction. Consider increasing the catalyst loading or using a more robust catalyst system, such as those with bulky electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[3]
-
Inadequate Temperature: Suzuki couplings are often temperature-dependent. If the reaction is sluggish at a lower temperature, cautiously increasing the temperature may improve the rate and conversion.
-
Poor Mixing: In heterogeneous mixtures, particularly with insoluble inorganic bases, vigorous stirring is essential to ensure effective interaction between all components.[3]
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Suzuki coupling of benzamide boronic esters?
A1: The base is crucial for activating the boronic ester. It facilitates the formation of a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[3][9]
Q2: Which bases are recommended for Suzuki couplings involving base-sensitive functional groups like amides?
A2: For substrates with base-labile functionalities, milder bases are highly recommended. Potassium carbonate (K₂CO₃) and tribasic potassium phosphate (K₃PO₄) are often effective choices.[3][5][10]
Q3: What are the advantages of using boronic esters over boronic acids?
A3: Boronic esters, particularly pinacol and neopentyl esters, generally exhibit greater stability towards protodeboronation and are less prone to forming anhydrides (boroxines) upon storage compared to boronic acids.[6][7] They are often crystalline, weighable solids, which simplifies handling.
Q4: Can water be used in Suzuki couplings with benzamide boronic esters?
A4: Yes, aqueous solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O) are commonly used and can be effective.[9] However, the presence of water can also promote protodeboronation.[3] For sensitive substrates, anhydrous conditions may be preferable.[2]
Q5: Which palladium catalysts are most effective for the Suzuki coupling of benzamides?
A5: While traditional catalysts like Pd(PPh₃)₄ can be used, modern catalyst systems often provide higher yields and broader substrate scope. N-heterocyclic carbene (NHC)-palladium complexes and palladacycles have shown high activity for the coupling of amides.[5][10] Systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are also highly effective.[11][12]
Data on Reaction Conditions
The selection of catalyst, base, and solvent significantly impacts the reaction outcome. The following tables summarize conditions reported for successful Suzuki-Miyaura couplings involving amides and esters.
Table 1: Catalyst, Base, and Solvent Combinations for Suzuki Coupling of Amides
| Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) | Reference |
| (η³-1-t-Bu-indenyl)Pd(IPr)(Cl) (3) | K₂CO₃ (4.5) | THF | 23 | 96 | [5] |
| NHC-Palladacycle (3) | K₃PO₄ (3.0) | Toluene | 90 | Good to Excellent | [10] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 80-110 | - | [3][12] |
| CataCXium A palladacycle (5-10) | Cs₂CO₃ | 2-MeTHF | 80 | 95 | [13] |
Yields are highly substrate-dependent.
Experimental Protocols
Protocol 1: General Procedure for Room-Temperature Suzuki Coupling of N-Boc Activated Benzamides
This protocol is adapted from a general method for the coupling of amides with boronic acids.[5]
Materials:
-
N-Boc Activated Benzamide (1.0 equiv)
-
Arylboronic Acid (1.5 - 2.0 equiv)
-
(η³-1-t-Bu-indenyl)Pd(IPr)(Cl) (3 mol%)
-
Potassium Carbonate (K₂CO₃) (4.5 equiv)
-
Anhydrous, degassed Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the N-Boc activated benzamide, arylboronic acid, (η³-1-t-Bu-indenyl)Pd(IPr)(Cl), and K₂CO₃.
-
Add the anhydrous, degassed THF via syringe.
-
Seal the flask and stir the reaction mixture vigorously at room temperature (23 °C).
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 15 hours.
-
Upon completion, cool the reaction mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Suzuki Coupling of N-Ac/Bn Benzamides with a Palladacycle Catalyst
This protocol is based on conditions reported for the coupling of inactive amides.[10]
Materials:
-
N-Ac/Bn Benzamide (1.0 equiv, 0.5 mmol)
-
Arylboronic Acid (2.0 equiv)
-
NHC-Palladacycle 3a (3 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous, degassed Toluene (2 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add the N-Ac/Bn benzamide, arylboronic acid, NHC-palladacycle, and K₃PO₄ to a dry reaction vial equipped with a stir bar.
-
Add the anhydrous, degassed toluene.
-
Seal the vial and place it in a preheated oil bath at 90 °C.
-
Stir the reaction mixture for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Workup the reaction by diluting with an organic solvent, washing with water, and drying the organic phase.
-
Purify the product by column chromatography.
Visual Guides
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
Technical Support Center: Purification of Suzuki Coupling Products Containing a Benzamide Group
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the purification of Suzuki coupling products that feature a benzamide functional group.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a Suzuki coupling reaction involving a benzamide-containing substrate?
A1: The most frequent impurities include unreacted starting materials (aryl halide and boronic acid), homocoupled byproducts of the boronic acid, protodeboronation products (where the boronic acid group is replaced by a hydrogen), and residual palladium catalyst. Inorganic salts from the base used in the reaction will also be present in the crude mixture.[1]
Q2: What is the initial purification step after a Suzuki coupling reaction?
A2: A standard aqueous work-up is the essential first step. This procedure removes the bulk of inorganic salts and water-soluble impurities.[1] It typically involves diluting the reaction mixture with an organic solvent like ethyl acetate and washing with water or brine.[1]
Q3: How can unreacted boronic acid be effectively removed?
A3: Unreacted boronic acid can often be removed with a basic aqueous wash. By treating the crude mixture with an aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted to its water-soluble boronate salt, which partitions into the aqueous layer during extraction.[1]
Q4: My benzamide product and the homocoupled byproduct have very similar polarities. How can I separate them?
A4: Separating compounds with similar polarities is a common challenge. Meticulous column chromatography with a shallow solvent gradient is often effective.[1] It is crucial to test various solvent systems using Thin Layer Chromatography (TLC) to find the optimal separation conditions.[1] If your product is a solid, recrystallization from a carefully selected solvent system can also be a highly effective method.[1]
Q5: Why is removing residual palladium critical, and what are the best methods?
A5: For pharmaceutical applications, removing trace metals like palladium to parts-per-million (ppm) levels is critical due to toxicity concerns and regulatory requirements.[1][2] Common methods include filtration through celite for heterogeneous catalysts or the use of metal scavengers for homogeneous catalysts.[1][3]
Troubleshooting Guides
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Column Chromatography | - Inappropriate solvent system leading to poor separation.- Overloading of the column.- Co-elution of impurities with similar polarity. | - Optimize Solvent System: Use TLC to find a solvent system that gives your product an Rf value of approximately 0.3-0.5 and maximizes separation from impurities.[4]- Reduce Load: A general rule is to load an amount of crude product that is 1-2% of the weight of the silica gel.[4]- Alternative Techniques: Consider recrystallization if the product is a solid.[4] |
| Product Appears as an Oil and Will Not Crystallize | - Presence of impurities inhibiting crystallization.- The product may be intrinsically an oil at room temperature. | - Attempt further purification by column chromatography to remove impurities and then re-attempt crystallization.[1]- If the product is inherently an oil, purification by chromatography is the most appropriate method.[1] |
| Low Yield After Recrystallization | - Using too much solvent.- The chosen solvent is not ideal. | - Use the minimum amount of hot solvent necessary to dissolve the crude material.- A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[5] Consider a mixed solvent system, such as ethanol/water or ethyl acetate/hexane.[1] |
| Significant Amount of Homocoupling Product Observed | - Presence of oxygen in the reaction.- Use of a Pd(II) precatalyst which can promote homocoupling. | - Ensure the reaction setup is thoroughly degassed with an inert gas (Argon or Nitrogen).[1]- Consider using a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) directly.[1] |
| Dark-Colored Product/Visible Palladium Contamination | - Incomplete removal of the palladium catalyst. | - Filtration: For heterogeneous catalysts (e.g., Pd/C), filter the reaction mixture through a pad of celite.[3]- Palladium Scavengers: For homogeneous catalysts, use a scavenger such as silica-based thiourea or thiol scavengers.[6] |
Data Presentation
Table 1: Typical Column Chromatography Conditions for Benzamide-Containing Suzuki Products
| Product Polarity | Impurity Type | Recommended Starting Eluent System | Notes |
| Moderately Polar | Non-polar (e.g., homocoupled byproduct) | Hexane / Ethyl Acetate (Gradient: 95:5 to 70:30) | A shallow gradient is often key to good separation.[1] |
| Polar | Polar (e.g., unreacted boronic acid) | Dichloromethane / Methanol (Gradient: 100:0 to 95:5) | For very polar products, consider adding a small amount of a polar co-solvent. |
| Basic (Nitrogen-containing) | Non-polar | Hexane / Ethyl Acetate with 0.5-1% Triethylamine | The triethylamine helps to prevent peak tailing on silica gel. |
Table 2: Recrystallization Solvents for Benzamide Derivatives
| Solvent/Solvent System | Compound Solubility Profile | Commonly Used For |
| Ethanol | Good solubility when hot, poor when cold. | General purpose for moderately polar benzamides.[6] |
| Ethanol / Water | Soluble in hot ethanol, insoluble in water. | Inducing crystallization of compounds that are too soluble in pure ethanol.[1] |
| Ethyl Acetate / Hexane | Soluble in ethyl acetate, insoluble in hexane. | Purifying less polar benzamides from non-polar impurities.[1] |
| Acetone / Water | Soluble in acetone, insoluble in water. | Another option for moderately polar compounds. |
Table 3: Efficiency of Palladium Scavengers
| Scavenging Agent | Typical Loading (equiv. to Pd) | Conditions | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency |
| Thiol-functionalized Silica | 5-10 | Toluene, 80°C, 4h | 500 - 1500 | < 10 | >98% |
| Thiourea-functionalized Silica | 5-10 | THF, RT, 12h | 800 - 2000 | < 20 | >97% |
| Activated Carbon (Darco G60) | 10-20 wt% | Toluene, 60°C, 2h | 1000 - 3000 | 50 - 200 | 80-95% |
| Dithiocarbamate Reagents | 2.2 | THF/Water, RT, 1h | ~3600 | < 10 | >99%[7] |
Note: The efficiency of palladium scavengers is highly dependent on the specific substrate, solvent, temperature, and the nature of the palladium species.
Experimental Protocols
Protocol 1: General Purification by Column Chromatography
-
Adsorbent Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane) and load it onto the top of the silica gel bed. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Elution: Begin eluting with the low-polarity mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified benzamide product.
Protocol 2: Purification by Recrystallization (Ethanol/Water System)
-
Dissolution: Place the crude benzamide product in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is still hot, add water dropwise until the solution becomes slightly turbid. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.[8]
Protocol 3: Palladium Removal Using a Silica-Based Scavenger
-
Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, toluene).[6]
-
Addition of Scavenger: Add the silica-based scavenger (e.g., SiliaMetS® Thiol, 5-10 equivalents relative to the initial amount of palladium catalyst).
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 2-18 hours.[6] The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[6]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[6]
-
Concentration: Concentrate the filtrate to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using ICP-MS or a similar sensitive analytical technique to confirm removal.[6]
Visualizations
Caption: General experimental workflow for purification.
Caption: Troubleshooting decision tree for purification.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
improving the stability of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability for this compound in solution?
A1: The primary cause of instability for this compound in solution is hydrolysis of the pinacol boronate ester. This reaction degrades the compound into 3-carboxamidophenylboronic acid and pinacol, particularly in the presence of water.[1][2] The rate of hydrolysis is influenced by pH, temperature, and the solvent system used.
Q2: How does pH affect the stability of the compound?
A2: The stability of boronic esters like this compound is pH-dependent. Both acidic and basic conditions can promote hydrolysis.[3] For analytical purposes, such as RP-HPLC, using a highly basic mobile phase (e.g., pH 12.4) can surprisingly help to minimize on-column degradation for certain reactive pinacolboronate esters.[3] However, for general experimental use, it is advisable to maintain a neutral pH and minimize exposure to aqueous acidic or basic conditions.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To maximize stability, solutions of this compound should be prepared fresh in aprotic, anhydrous solvents whenever possible.[4][5] If storage is necessary, it should be at low temperatures (e.g., -20°C) in a tightly sealed container to minimize exposure to moisture and air. Pinacol esters are generally less sensitive to moisture and air than their corresponding boronic acids, which offers some handling advantages.[6]
Q4: Can I use protic solvents like methanol or ethanol to dissolve the compound?
A4: While the compound may be soluble in protic solvents, their use can facilitate the hydrolysis of the boronate ester, especially if water is present.[2][7] Aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO) are generally preferred to enhance stability in solution.[4][5]
Q5: How can I monitor the degradation of the compound in my solution?
A5: The degradation of this compound can be monitored using several analytical techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) can separate the parent compound from its hydrolysis product, 3-carboxamidophenylboronic acid.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹¹B NMR, is also a powerful tool for observing the conversion of the boronate ester to the boronic acid.[8][9][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in solution | - Poor solubility of the compound or its degradation product (boronic acid) in the chosen solvent.- Change in temperature affecting solubility. | - Use a more suitable solvent; aprotic solvents like DMSO or DMF often provide good solubility.- Gently warm the solution to aid dissolution, but be mindful of potential temperature-induced degradation.- For analytical methods, ensure the diluent is appropriate to maintain solubility.[3] |
| Inconsistent experimental results | - Degradation of the compound in solution leading to lower effective concentrations.- On-column hydrolysis during analytical procedures like HPLC.[2][4] | - Prepare solutions fresh before each experiment.- Minimize the presence of water by using anhydrous solvents and inert atmosphere techniques.- For HPLC analysis, optimize the method to reduce on-column hydrolysis by using a suitable stationary phase, aprotic diluents, and adjusting mobile phase pH.[5][11] |
| Appearance of a new peak in HPLC or NMR | - Hydrolysis of the pinacol boronate ester to the corresponding boronic acid.- Oxidative degradation of the boronic acid moiety.[12][13] | - Confirm the identity of the new peak by mass spectrometry or by comparing with a standard of the expected degradation product.- To prevent oxidative degradation, consider de-gassing solvents and working under an inert atmosphere (e.g., nitrogen or argon). |
| Low yields in coupling reactions (e.g., Suzuki-Miyaura) | - Degradation of the boronic ester before or during the reaction.- The presence of water in the reaction mixture can hydrolyze the ester. | - Ensure all reagents and solvents are anhydrous.- Add the boronic ester to the reaction mixture as a solid or a freshly prepared solution in an anhydrous solvent.- Use of pinacol esters generally provides greater stability compared to the free boronic acid, which can be prone to dehydration into inactive boroxines.[6] |
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment
This protocol is designed to minimize on-column hydrolysis during the analysis of this compound.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: A column with low silanol activity is recommended to reduce on-column hydrolysis, such as a Waters XTerra MS C18 (4.6 x 50 mm).[5][11]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile (ACN)
-
Gradient:
Time (min) %A %B 0.0 80 20 5.0 20 80 7.0 20 80 7.1 80 20 | 10.0 | 80 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C[5]
-
Detection Wavelength: 220 nm
-
Injection Volume: 5 µL
-
Sample Diluent: 100% Acetonitrile. It is crucial to avoid aqueous diluents to prevent hydrolysis before injection.[4][5]
-
Procedure:
-
Prepare a stock solution of this compound in the chosen experimental solvent.
-
At specified time points, withdraw an aliquot of the sample.
-
Dilute the aliquot with 100% acetonitrile to an appropriate concentration for HPLC analysis.
-
Inject the sample onto the HPLC system.
-
Monitor the peak area of the parent compound and any degradation products over time to determine the stability.
-
Protocol 2: ¹¹B NMR for In-Situ Monitoring
¹¹B NMR spectroscopy provides a direct way to observe the boron species in solution.
-
Instrumentation: NMR Spectrometer equipped with a boron-observe probe.
-
Solvent: Anhydrous deuterated aprotic solvent (e.g., DMSO-d₆, CDCl₃).
-
Procedure:
-
Dissolve a known concentration of this compound in the chosen anhydrous deuterated solvent in an NMR tube.
-
Acquire an initial ¹¹B NMR spectrum. The pinacol boronate ester should exhibit a characteristic chemical shift.
-
To study the effect of water, a known amount of D₂O can be added to the NMR tube.
-
Acquire subsequent ¹¹B NMR spectra at various time intervals.
-
Monitor the appearance of a new signal corresponding to the hydrolyzed boronic acid and the decrease in the signal of the starting boronate ester.[10][14] The ratio of the integrals of these signals can provide a quantitative measure of degradation.[8][9]
-
Visualizations
Caption: Hydrolysis pathway of the boronic ester.
Caption: Workflow for stability assessment.
References
- 1. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH [iris.unipv.it]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 12. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 13. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Suzuki Coupling with Electron-Deficient Boronic Esters
Welcome to our Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura cross-coupling reactions involving electron-deficient boronic esters.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with an electron-deficient boronic ester is resulting in low to no yield. What are the primary factors to investigate?
A1: Low yields in Suzuki couplings with electron-deficient boronic esters often stem from a few critical areas. A systematic check of the following is recommended:
-
Catalyst and Ligand Integrity: Palladium catalysts, particularly Pd(II) precatalysts, can degrade. Phosphine ligands are susceptible to oxidation. Ensure your catalyst and ligand are fresh and have been stored under an inert atmosphere.[1]
-
Protodeboronation: Electron-deficient boronic esters are particularly prone to protodeboronation, a side reaction where the boronic ester group is replaced by a hydrogen atom. This is a major cause of low yields.[2]
-
Reaction Conditions: The reaction must be conducted under a strictly inert atmosphere (argon or nitrogen) to prevent oxidation of the Pd(0) catalyst and phosphine ligands. Ensure solvents are properly degassed.
-
Aryl Halide Reactivity: The reactivity of the aryl halide coupling partner is crucial. The general reactivity trend is I > Br > OTf >> Cl. Couplings with aryl chlorides are more challenging and often necessitate highly active catalyst systems.
Q2: How can I minimize protodeboronation of my electron-deficient boronic ester?
A2: Protodeboronation is a significant competing reaction. Here are several strategies to mitigate it:
-
Choice of Boronic Ester: Pinacol esters are generally more stable and less prone to protodeboronation compared to boronic acids.[2] Using MIDA (N-methyliminodiacetic acid) boronates can also be an effective strategy as they facilitate a slow release of the boronic acid under the reaction conditions.[3]
-
Base Selection: The choice of base is critical. While a base is required to activate the boronic ester for transmetalation, strong bases can also promote protodeboronation. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide (NaOH) or cesium carbonate (Cs₂CO₃) when protodeboronation is a concern.[1]
-
Anhydrous Conditions: Performing the reaction under anhydrous conditions can sometimes suppress protodeboronation. However, water can be beneficial for the hydrolysis of some boronic esters to the more reactive boronic acid in situ. The effect of water should be empirically determined for your specific substrate combination.
Q3: Which type of ligand is most effective for coupling electron-deficient boronic esters?
A3: For challenging Suzuki couplings involving electron-deficient partners, the ligand choice is paramount. Bulky, electron-rich phosphine ligands are generally the most effective. These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for efficient oxidative addition, and they can accelerate the rate-limiting transmetalation step.
Buchwald-type biarylphosphine ligands, such as SPhos and XPhos , are highly recommended for these transformations. They have demonstrated broad utility and high activity for a wide range of substrates, including electron-deficient and sterically hindered partners.[1]
Q4: My reaction is sluggish or stalls. What adjustments can I make?
A4: A stalled reaction can often be addressed by modifying the reaction conditions:
-
Increase Temperature: Increasing the reaction temperature can often overcome activation energy barriers. Typical temperatures for these couplings range from 80-110 °C.
-
Stronger Base: If a weaker base is being used and protodeboronation is not the primary issue, switching to a stronger base like cesium carbonate (Cs₂CO₃) can accelerate a sluggish transmetalation step.[1]
-
Catalyst Loading: Increasing the catalyst loading (e.g., from 1 mol% to 2-3 mol%) can improve the reaction rate, although this should be a secondary optimization step after ligand and base screening.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Product Formation | Inactive catalyst or ligand. | Use fresh, high-purity catalyst and ligand. Store them under an inert atmosphere. |
| Protodeboronation of the boronic ester. | Use a pinacol or MIDA boronate. Employ a weaker base (e.g., K₃PO₄, K₂CO₃). Consider anhydrous conditions. | |
| Inefficient transmetalation. | Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos). Use a stronger base (e.g., Cs₂CO₃) if protodeboronation is not severe. | |
| Poor aryl halide reactivity (e.g., aryl chloride). | Use a highly active catalyst system (e.g., a G3 or G4 Buchwald precatalyst). Increase the reaction temperature. | |
| Significant Protodeboronation Byproduct | Base is too strong or reaction time is too long. | Switch to a milder base (e.g., K₃PO₄). Monitor the reaction closely and stop it upon consumption of the starting material. |
| Presence of excess water. | Use anhydrous solvents. If using a boronic acid, a small amount of water may be necessary, so screen the solvent system. | |
| Homocoupling of Boronic Ester | Presence of oxygen in the reaction. | Ensure thorough degassing of solvents and maintain a positive pressure of inert gas. |
| Inefficient cross-coupling. | Optimize the catalyst system (ligand, base) to favor the cross-coupling pathway. | |
| Reaction Stalls Before Completion | Catalyst deactivation. | Increase catalyst loading. Ensure strict exclusion of air. The ligand may not be robust enough for the reaction conditions. |
| Insufficiently active catalyst system. | Switch to a more active ligand (e.g., Buchwald-type). Increase the reaction temperature. |
Data Presentation: Catalyst and Ligand Performance
The following tables summarize representative data for the Suzuki coupling of electron-deficient boronic esters with various aryl halides. Note that direct comparisons of yields between different studies should be made with caution due to variations in reaction conditions.
Table 1: Comparison of Palladium Catalysts and Ligands for the Coupling of 4-Formylphenylboronic Acid Pinacol Ester with 4-Chloroanisole
| Catalyst Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (1) | PPh₃ (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 24 | <10 |
| Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 18 | 65 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 80 | 12 | 92 |
| XPhos Pd G3 (2) | - | K₃PO₄ (2) | Dioxane/H₂O | 80 | 8 | 95 |
Table 2: Comparison of Buchwald Ligands for the Coupling of 4-Cyanophenylboronic Acid Pinacol Ester with 4-Bromotoluene
| Catalyst Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (1.5) | P(t-Bu)₃ (3) | K₃PO₄ (2) | Toluene | 100 | 16 | 78 |
| Pd(OAc)₂ (1.5) | RuPhos (3) | K₃PO₄ (2) | Toluene | 100 | 12 | 88 |
| Pd(OAc)₂ (1.5) | XPhos (3) | K₃PO₄ (2) | Toluene | 100 | 10 | 94 |
| Pd(OAc)₂ (1.5) | SPhos (3) | K₃PO₄ (2) | Toluene | 100 | 10 | 96 |
Experimental Protocols
General Procedure for the Suzuki-Miyaura Coupling of an Electron-Deficient Boronic Ester with an Aryl Halide:
Materials:
-
Aryl halide (1.0 equiv)
-
Electron-deficient boronic acid pinacol ester (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O 10:1, Toluene)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, the boronic acid pinacol ester, and finely powdered potassium phosphate.
-
Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Under a positive pressure of inert gas, add the palladium precatalyst.
-
Add the degassed solvent system via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low-yielding Suzuki coupling reactions.
Caption: Key components for successful catalyst selection in challenging Suzuki couplings.
References
effect of base on the efficiency of Suzuki reactions with amide boronic esters
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues encountered during Suzuki-Miyaura cross-coupling reactions involving amide boronic esters, with a specific focus on the critical role of the base in achieving optimal reaction efficiency.
Troubleshooting Guide
This section addresses specific challenges you may encounter, outlining potential causes related to the choice and handling of the base, and providing actionable solutions.
| Issue | Potential Cause(s) Related to Base | Recommended Solutions |
| Low or No Yield | Inefficient Activation of Boronic Ester: The primary role of the base is to activate the boronic acid or ester, facilitating transmetalation.[1][2] An inappropriate or weak base may not effectively form the more nucleophilic boronate species.[3][4] | Optimize Base Selection: Switch to a stronger base such as K₃PO₄, Cs₂CO₃, or KF. The choice of base can be critical, and empirical screening is often necessary.[5] For substrates with base-labile functional groups, a milder base like powdered KF can be effective.[1] |
| Base-Promoted Protodeboronation: This is a significant side reaction where the boronic ester group is replaced by a hydrogen atom, particularly with electron-deficient boronic esters.[5] Strong bases and the presence of water can exacerbate this issue. | Use Milder Bases and Anhydrous Conditions: Employing bases like K₃PO₄ or KF can mitigate protodeboronation.[5] Conducting the reaction under anhydrous conditions can also be beneficial as water can be a proton source.[5] | |
| Base Degradation: The purity and integrity of the base are crucial. Old or improperly stored bases can be less effective. | Use Fresh, High-Purity Base: Ensure the base is of high purity and has been stored correctly to prevent absorption of atmospheric moisture and CO₂. | |
| Incomplete Reaction | Insufficient Base Stoichiometry: An inadequate amount of base will lead to incomplete activation of the boronic ester, stalling the catalytic cycle.[6] | Increase Base Equivalents: Typically, 2-3 equivalents of base are used. Increasing the stoichiometry of the base can drive the reaction to completion. |
| Poor Solubility of the Base: If the base is not soluble in the reaction solvent, its effectiveness is significantly reduced. | Select an Appropriate Solvent System: Choose a solvent or solvent mixture (e.g., dioxane/water, THF/water) that can solubilize the base to some extent.[7] In some cases, a phase-transfer catalyst can be employed. | |
| Side Product Formation (e.g., Homocoupling) | Base-Induced Decomposition: Certain bases under specific conditions can promote the decomposition of the palladium catalyst or the starting materials, leading to undesired side reactions. | Screen Different Bases: Experiment with a variety of inorganic and organic bases to identify one that minimizes side product formation for your specific substrate. |
| Difficulty in Product Isolation | Excess Base Complicating Workup: Using a large excess of a strong, water-soluble base can sometimes make the aqueous workup and extraction of the desired product challenging. | Optimize Base Amount and Type: Use the minimum amount of base required for complete conversion. Consider using a heterogeneous base that can be easily filtered off after the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in a Suzuki reaction?
A1: The base plays a multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to activate the organoboron compound (boronic acid or ester) by converting it into a more nucleophilic boronate species.[2][4] This "ate" complex is more reactive towards the palladium center, thereby facilitating the crucial transmetalation step of the catalytic cycle.[2][3] Additionally, the base can react with the palladium-halide complex to form a palladium-alkoxide or -hydroxide species, which can also participate in the transmetalation.[4]
Q2: How does the strength of the base affect the reaction efficiency?
A2: The strength of the base can have a significant impact on the reaction. A stronger base can lead to a faster reaction by more effectively generating the reactive boronate species. However, very strong bases can also promote undesirable side reactions, such as protodeboronation of the boronic ester, especially with electron-deficient substrates.[5] Therefore, the optimal base is often a compromise between reactivity and stability.
Q3: Can the choice of base influence the selectivity of the reaction?
A3: Yes, the choice and stoichiometry of the base can influence the selectivity of the reaction, particularly in competitive scenarios where multiple boronic acids are present.[3] Fewer equivalents of a base tend to favor the reaction of the boronic acid with a lower pKa (i.e., the stronger acid).[6]
Q4: Are there alternatives to common inorganic bases like carbonates and phosphates?
A4: While inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are widely used, organic bases such as triethylamine (TEA) and other amines can also be employed, though they are sometimes found to be less effective, potentially due to solubility issues in common aqueous solvent systems.[8] In specific cases, fluoride sources like KF or CsF are used, particularly when dealing with substrates sensitive to stronger bases.[1]
Q5: Is water always necessary when using a base in Suzuki reactions?
A5: Not always. While many Suzuki protocols utilize aqueous base solutions, which can aid in dissolving the base and promoting the reaction, anhydrous conditions are sometimes preferred.[5] Anhydrous conditions can be particularly beneficial in minimizing protodeboronation, a common side reaction where the boronic ester is cleaved by a proton source.[5]
Experimental Protocols
General Procedure for a Suzuki-Miyaura Cross-Coupling of an Amide-Derived Boronic Ester:
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), the amide boronic ester (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the vessel and subject it to three cycles of evacuation and backfilling with an inert gas (e.g., argon or nitrogen) to ensure an oxygen-free environment.[5]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane/water, 5 mL).[5] Purge the resulting solution by bubbling the inert gas through it for 10-15 minutes.[5] Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[5]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Suzuki-Miyaura Reactions with 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize homocoupling and other side reactions when using 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction with this compound?
A1: Homocoupling is a significant side reaction where two molecules of the boronic ester, this compound, react with each other to form a symmetrical biaryl dimer. This undesired product consumes the starting material and complicates the purification of the desired cross-coupled product. This reaction is often promoted by the presence of oxygen and can be catalyzed by palladium(II) species.[1][2][3]
Q2: How does the benzamide group in this compound affect the Suzuki-Miyaura reaction and the propensity for homocoupling?
A2: The benzamide group is an electron-withdrawing group, which can influence the electronic properties of the arylboronic ester. Electron-deficient boronic esters can sometimes be more prone to certain side reactions.[4] Additionally, the amide functionality has the potential to coordinate with the palladium catalyst, which could influence the catalyst's activity and selectivity, though specific studies on the chelating effect of a meta-substituted benzamide in this context are not widely reported.
Q3: Why is the pinacol ester of the boronic acid used instead of the boronic acid itself?
A3: Pinacol esters, like this compound, are generally more stable and less prone to side reactions such as protodeboronation (cleavage of the C-B bond by a proton source) compared to the corresponding boronic acids.[1] They are also often easier to handle and purify.[5]
Troubleshooting Guide
This guide addresses common issues encountered during Suzuki-Miyaura reactions with this compound, with a focus on minimizing homocoupling.
Issue 1: High Levels of Homocoupling Product Observed
Possible Causes & Solutions:
| Cause | Solution | Rationale |
| Presence of Oxygen | Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction.[2][6] | Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which is known to promote the homocoupling of boronic acids/esters.[2][4] |
| Inappropriate Catalyst/Ligand Combination | Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can promote the desired cross-coupling pathway over homocoupling, especially with challenging substrates.[7] | Bulky ligands favor the formation of monoligated palladium species, which can accelerate the rates of oxidative addition and reductive elimination in the cross-coupling cycle. |
| Incorrect Choice of Base | Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases like hydroxides. The choice of base can significantly affect the reaction outcome.[8] | The base plays a crucial role in the transmetalation step. A carefully selected base can promote the desired reaction without accelerating side reactions. |
| Suboptimal Solvent System | Aprotic polar solvents like dioxane or THF, often with a small amount of water, are commonly used. Anhydrous conditions can also be effective with certain catalyst systems.[9] | The solvent affects the solubility of reagents and the stability of catalytic intermediates. The presence of water can be crucial for the activation of the boronic ester in some cases. |
| Slow Addition of the Boronic Ester | In some cases, slow addition of the boronic ester to the reaction mixture can help to maintain a low concentration of the boronic ester, thereby disfavoring the bimolecular homocoupling reaction. | This strategy can be particularly useful if the rate of homocoupling is highly dependent on the concentration of the boronic ester. |
Issue 2: Low or No Conversion of Starting Materials
Possible Causes & Solutions:
| Cause | Solution | Rationale |
| Inactive Catalyst | Ensure the palladium precatalyst is of good quality and properly activated. Using a pre-catalyst that readily forms the active Pd(0) species can be beneficial. | The catalytic cycle relies on the active Pd(0) species. If the precatalyst is not efficiently reduced, the reaction will not proceed. |
| Poor Solubility of Reagents | Choose a solvent system in which all reactants, including the base, are sufficiently soluble at the reaction temperature. | Poor solubility can lead to slow reaction rates and incomplete conversion. |
| Insufficient Reaction Temperature | While some modern catalysts work at room temperature, many Suzuki-Miyaura reactions require elevated temperatures (e.g., 80-110 °C) to proceed at a reasonable rate. | The rates of the elementary steps in the catalytic cycle (oxidative addition, transmetalation, reductive elimination) are temperature-dependent. |
Experimental Protocols
While a specific, optimized protocol for this compound is not available in the provided search results, the following general protocol for a Suzuki-Miyaura reaction can be used as a starting point for optimization.
General Protocol for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup:
-
To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
-
Degassing:
-
Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times to ensure an oxygen-free atmosphere.
-
-
Solvent Addition:
-
Add the degassed solvent system (e.g., a mixture of toluene and water, 4:1 v/v) via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
-
Monitoring:
-
Monitor the progress of the reaction by TLC or LC-MS.
-
-
Workup:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to isolate the desired cross-coupled product.
-
Visualizations
Logical Workflow for Troubleshooting Homocoupling
Caption: A flowchart for troubleshooting and minimizing homocoupling.
Key Factors Influencing Homocoupling in Suzuki-Miyaura Reactions
Caption: Factors that promote or can be optimized to mitigate homocoupling.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed cross-coupling of electron-poor terminal alkynes with arylboronic acids under ligand-free and aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Reactions with Water-Soluble Boronic Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions involving water-soluble boronic esters.
Troubleshooting Guide
This guide addresses common issues encountered during the workup and purification of Suzuki reactions with water-soluble boronic esters.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to no product yield after workup | 1. Product loss during aqueous extraction: The desired product, being polar, may have high solubility in the aqueous phase. 2. Incomplete reaction: The reaction may not have gone to completion, leaving significant amounts of starting materials. 3. Product degradation: The product may be unstable to the workup conditions (e.g., pH, temperature). | 1. Avoid or modify aqueous extraction: Consider filtering the reaction mixture through Celite to remove the palladium catalyst, evaporating the solvent, and proceeding directly to purification (e.g., column chromatography).[1] If extraction is necessary, use a minimal amount of water and consider back-extraction of the aqueous layer with a more polar organic solvent. 2. Monitor reaction progress: Use techniques like TLC, LC-MS, or GC-MS to ensure the reaction is complete before initiating workup. 3. Use mild workup conditions: Employ neutral or buffered aqueous solutions and avoid excessive heat. |
| Difficulty separating product from starting materials/byproducts | 1. Similar polarity: The product, unreacted boronic ester, and boronic acid byproduct may have very similar polarities, making chromatographic separation challenging. 2. Formation of emulsions during extraction: The presence of polar compounds can lead to the formation of stable emulsions. | 1. Utilize alternative chromatography: Consider normal-phase chromatography, hydrophilic interaction liquid chromatography (HILIC), or reversed-phase chromatography with an ion-pairing agent. A shallow solvent gradient during column chromatography can also improve separation. 2. Break emulsions: Add brine or a small amount of a different organic solvent to break up emulsions. Centrifugation can also be effective. |
| Product contaminated with palladium | 1. Inefficient removal of homogeneous catalyst: Standard aqueous workup may not completely remove dissolved palladium species. 2. Catalyst precipitation with product: The palladium catalyst may precipitate out with the product upon cooling or solvent removal. | 1. Use a palladium scavenger: After the reaction is complete, add a solid-supported palladium scavenger and stir for several hours before filtration. 2. Filter through Celite: Pass the reaction mixture through a pad of Celite to remove precipitated palladium.[1] 3. Activated carbon treatment: In some cases, treatment with activated carbon can help remove residual palladium. |
| Product is an oil and will not crystallize | 1. Presence of impurities: Small amounts of impurities can inhibit crystallization. 2. Product is intrinsically an oil: The product may not be a solid at room temperature. | 1. Further purification: Attempt further purification by column chromatography to remove impurities and then re-attempt crystallization. 2. Alternative isolation: If the product is an oil, purification by chromatography is the most appropriate method. |
Frequently Asked Questions (FAQs)
Q1: My product is water-soluble. Is a standard aqueous workup still appropriate?
A1: A standard aqueous workup can be challenging for water-soluble products as it may lead to significant product loss into the aqueous phase. If your product is highly polar, consider alternative workup procedures. One effective method is to filter the reaction mixture through a pad of Celite to remove the palladium catalyst, followed by evaporation of the solvent. The crude product can then be directly subjected to purification by chromatography.[1] If an aqueous wash is necessary to remove inorganic salts, use a minimal amount of brine and consider back-extracting the aqueous layer with a suitable organic solvent.
Q2: How can I effectively remove the water-soluble boronic ester and its corresponding boronic acid byproduct?
A2: If the product is significantly less polar than the boronic ester and boronic acid, a standard extraction with an organic solvent and water may be sufficient. However, for polar products, this becomes difficult. In such cases, meticulous column chromatography is often the best approach. Consider using techniques like HILIC or normal-phase chromatography, which are well-suited for separating polar compounds.
Q3: What is the most effective way to remove the palladium catalyst when my product is polar?
A3: For polar products, where aqueous extraction may be problematic, using a solid-supported palladium scavenger is a highly effective method. These scavengers are insoluble in the reaction mixture and can be easily removed by filtration, taking the palladium with them. Alternatively, filtering the reaction mixture through a plug of Celite can remove precipitated palladium.
Q4: My Suzuki reaction is performed in a water-miscible solvent like dioxane. How does this affect the workup?
A4: When using a water-miscible solvent, diluting the reaction mixture with a larger volume of a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) is crucial before performing an aqueous wash. This will ensure proper phase separation. However, be aware that the water-miscible solvent can increase the solubility of your polar product in the aqueous layer, potentially leading to yield loss.[1]
Q5: Can I use recrystallization to purify my water-soluble product?
A5: Recrystallization can be a very effective purification technique if a suitable solvent system can be found. For water-soluble products, you might need to use polar solvents or a mixed-solvent system. It is essential to perform solubility tests to identify a solvent in which your product is soluble when hot but insoluble when cold, while the impurities remain soluble at all temperatures.
Experimental Protocols
Protocol 1: General Workup for a Suzuki Reaction with a Water-Soluble Boronic Ester and a Moderately Polar Product
-
Reaction Monitoring: Upon completion of the reaction (monitored by TLC, LC-MS, or GC-MS), cool the reaction mixture to room temperature.
-
Palladium Removal (Option A - Filtration): Dilute the reaction mixture with an equal volume of a suitable organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of Celite in a sintered glass funnel to remove the palladium catalyst. Wash the Celite pad with additional organic solvent.
-
Palladium Removal (Option B - Scavenging): To the reaction mixture, add a palladium scavenger (e.g., SiliaMetS® Thiol, QuadraSil® MP) according to the manufacturer's recommendations. Stir the mixture at room temperature for 2-4 hours. Filter the mixture to remove the scavenger and precipitated palladium.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water and then with brine. To minimize product loss, keep the volume of the aqueous washes to a minimum.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system.
Protocol 2: Workup for a Suzuki Reaction with a Highly Polar, Water-Soluble Product
-
Reaction Monitoring: Once the reaction is complete, cool the mixture to room temperature.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of the reaction solvent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Direct Purification: Dissolve the crude residue in a minimal amount of a suitable solvent and directly purify by column chromatography. For highly polar compounds, consider using normal-phase silica gel with a polar mobile phase, or HILIC.
-
Alternative Purification (Recrystallization): If the product is a solid, attempt recrystallization from a suitable polar solvent or a mixed-solvent system.
Data Presentation
The following table summarizes a hypothetical comparison of workup procedures for a Suzuki reaction yielding a water-soluble product. The data is illustrative and the optimal procedure will be substrate-dependent.
| Workup Procedure | Yield (%) | Purity (%) | Residual Pd (ppm) | Notes |
| Aqueous Extraction & Chromatography | 65 | 95 | < 50 | Significant product loss may occur in the aqueous phase. |
| Direct Chromatography after Celite Filtration | 85 | 92 | < 100 | Higher yield due to avoidance of aqueous extraction, but may require more careful chromatography to remove all impurities.[1] |
| Palladium Scavenger & Chromatography | 82 | 98 | < 10 | Excellent palladium removal and good yield. The cost of the scavenger is a consideration. |
Visualizations
Caption: A decision-based workflow for the workup of Suzuki reactions.
Caption: Troubleshooting logic for purifying Suzuki reaction products.
References
Validation & Comparative
A Comparative Guide to 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide and 3-Aminophenylboronic Acid Pinacol Ester in Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic route. This guide provides an objective comparison between two structurally similar yet electronically distinct boronic acid pinacol esters: 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide and 3-aminophenylboronic acid pinacol ester. The comparison focuses on their performance in the widely-used Suzuki-Miyaura cross-coupling reaction, supported by theoretical considerations and representative experimental data.
At a Glance: Key Differences and Performance Aspects
The primary distinction between 3-aminophenylboronic acid pinacol ester and its benzamide counterpart lies in the electronic nature of the substituent at the 3-position of the phenyl ring. The amino group (-NH₂) in 3-aminophenylboronic acid pinacol ester is an electron-donating group, which generally enhances the nucleophilicity of the organoboron compound and can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle. Conversely, the benzamide group (-CONH₂) in this compound is electron-withdrawing, which can decrease the nucleophilicity of the boronic ester and potentially slow down the rate of transmetalation. This fundamental electronic difference can lead to variations in reaction kinetics, required catalytic systems, and overall reaction yields.
Pinacol esters, in general, offer enhanced stability and ease of handling compared to their corresponding boronic acids, making them suitable for multi-step syntheses and high-throughput screening.[1] However, this stability can sometimes come at the cost of lower reactivity.[1]
Theoretical Performance Comparison
The differing electronic properties of the amine and benzamide functionalities are central to their reactivity in Suzuki-Miyaura coupling.
References
Boronic Acids vs. Boronic Esters in Amide Synthesis: A Reactivity and Stability Showdown
In the landscape of modern synthetic chemistry, the efficient formation of amide bonds is a cornerstone, particularly in the realms of pharmaceutical and materials science. Boron-based reagents have emerged as powerful tools for facilitating this crucial transformation. For researchers and drug development professionals, a key decision lies in the choice between boronic acids and their corresponding esters. This guide provides an objective comparison of their performance in amide synthesis, supported by experimental data and detailed methodologies, to inform a rational selection for specific synthetic challenges.
The Reactivity-Stability Trade-Off
The fundamental difference between boronic acids and their boronic ester counterparts, most commonly pinacol esters, is a classic trade-off between reactivity and stability. Boronic acids are generally more reactive, which can lead to faster reaction times.[1] This heightened reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the activation of carboxylic acids. However, this comes at the cost of lower stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, which can impact their shelf life and the reproducibility of reaction outcomes.[1]
Conversely, boronic esters offer significantly greater stability.[1] They are typically crystalline solids that are easier to handle, purify via chromatography, and store for extended periods. This robustness makes them well-suited for multi-step syntheses and high-throughput screening applications where reagent longevity is crucial. The trade-off for this enhanced stability is generally a lower intrinsic reaction rate compared to the parent boronic acid.[1] It is widely believed that under many reaction conditions, boronic esters hydrolyze in situ to the more reactive boronic acid, although direct participation of the ester in the catalytic cycle is also possible.[1]
Performance in Amide Bond Formation: A Data-Driven Comparison
While direct, head-to-head quantitative comparisons in catalytic amide synthesis are not abundant in the literature, data from related transformations and general principles allow for a clear comparative summary. The Petasis borono-Mannich reaction, a key method for synthesizing α-amino acids (which contain an amide bond), provides valuable insights.
| Parameter | Boronic Acid | Boronic Ester (Pinacol) | Key Considerations |
| Reaction Rate | Generally Faster | Generally Slower | The higher Lewis acidity of boronic acids often leads to more rapid activation of the carboxylic acid partner. |
| Reaction Yield | Variable; can be lower due to instability | Can be higher, particularly in complex syntheses | In a specific asymmetric Petasis reaction, pinacolboronates gave higher yields compared to the corresponding boronic acids.[2] |
| Stability/Shelf-Life | Lower; prone to oxidation and protodeboronation | Higher; often stable, crystalline solids | Boronic esters are preferred for long-term storage and in automated synthesis platforms.[1] |
| Handling | Requires more careful handling and storage under inert conditions | Easier to handle and purify | The solid nature and stability of boronic esters simplify weighing and dispensing. |
| Substrate Scope | Broad | Broad, but may require harsher conditions or longer reaction times | The in situ hydrolysis of the ester to the more reactive acid can sometimes be a limiting factor. |
Experimental Protocols
Below are representative experimental protocols for boron-mediated amide synthesis.
General Protocol for Boronic Acid-Catalyzed Direct Amidation
This protocol is a generalized procedure based on common practices in the field.
Materials:
-
Carboxylic acid (1.0 mmol, 1.0 equiv)
-
Amine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid catalyst (e.g., 2-furanylboronic acid, 0.1 mmol, 10 mol%)[3]
-
Dehydrating agent (e.g., activated 4 Å molecular sieves, 200 mg)
-
Anhydrous solvent (e.g., Toluene or TAME, 5 mL)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid, amine, arylboronic acid catalyst, and molecular sieves.
-
Add the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Filter the mixture to remove the molecular sieves, washing the solids with a small amount of the reaction solvent or another suitable solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
General Protocol for Amidation using a Borate Ester Reagent
This protocol is adapted from methodologies employing borate esters for direct amide synthesis.[4]
Materials:
-
Carboxylic acid (1.0 mmol, 1.0 equiv)
-
Amine (1.0 mmol, 1.0 equiv)
-
Tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃) (1.0 mmol, 1.0 equiv)
-
Acetonitrile (MeCN, 5 mL)
Procedure:
-
To a vial equipped with a magnetic stir bar, add the carboxylic acid and the amine.
-
Add acetonitrile and stir until all solids are dissolved.
-
Add tris(2,2,2-trifluoroethyl) borate to the solution. The reaction can typically be carried out open to the air.
-
Heat the reaction mixture (e.g., to 80 °C) and stir for the required time (typically 5-15 hours), monitoring by an appropriate analytical technique.
-
After cooling to room temperature, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Workflow
The general workflow for boron-mediated amide synthesis can be visualized as a straightforward process from starting materials to the final product, highlighting the central role of the boron reagent.
Caption: Boron-Mediated Amide Synthesis Workflow.
Conclusion: Selecting the Right Tool for the Job
The choice between a boronic acid and a boronic ester for amide synthesis is dictated by the specific requirements of the synthetic task.
Choose a boronic acid when:
-
Maximizing the reaction rate is the primary goal.
-
The reagent can be used shortly after preparation or has been stored under strictly inert conditions.
-
Potential side reactions due to instability can be minimized through careful control of reaction conditions.
Choose a boronic ester when:
-
Stability, ease of handling, and long-term storage are critical.
-
The synthesis is part of a multi-step sequence or an automated workflow.
-
Reproducibility and a clean reaction profile are prioritized, even if it requires slightly longer reaction times.
Furthermore, for particularly challenging substrates, researchers should also consider borate esters, which have demonstrated high reactivity and a broad substrate scope.[5] By understanding the nuances of reactivity and stability outlined in this guide, researchers can make more informed decisions to accelerate their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Reactivity and Synthetic Applications of Multicomponent Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Beyond the Pinacol Ester: A Comparative Guide to Alternative Reagents for the Synthesis of Biaryl Amides
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, a common motif in pharmacologically active molecules. The stability and reactivity of the organoboron reagent are critical for a successful and reproducible synthesis. While 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a commonly used reagent, its stability can be a concern, leading to challenges in purification and stoichiometry control. This guide provides an objective comparison of alternative reagents, focusing on potassium 3-carbamoylphenyltrifluoroborate and 3-carbamoylphenyl MIDA boronate, which offer enhanced stability and handling characteristics.
This comparison is supported by experimental data from the literature to aid in the selection of the optimal reagent for specific synthetic needs. We will delve into a quantitative comparison of their performance, provide detailed experimental protocols, and visualize the relationships between these reagents and their synthetic workflows.
Performance Comparison of Boronic Acid Alternatives
Several classes of organoboron reagents have emerged as viable alternatives to boronic acid pinacol esters, each offering a unique set of advantages in terms of stability, reactivity, and ease of handling. The most prominent among these for the introduction of the 3-carbamoylphenyl group are potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates.
Key Advantages of Boronic Acid Surrogates:
-
Enhanced Stability: Potassium organotrifluoroborates and MIDA boronates are generally crystalline, free-flowing solids that are stable to air and moisture, allowing for easier storage and handling.[1][2]
-
Improved Handling and Stoichiometry: Their stability simplifies weighing and dispensing, leading to more reproducible reaction outcomes compared to boronic acids which can exist as mixtures of the acid and its trimeric anhydride (boroxine).[1][3]
-
Compatibility with Chromatography: MIDA boronates are notably compatible with silica gel chromatography, simplifying the purification of intermediates in multi-step syntheses.[2]
-
Controlled Release: MIDA boronates can offer a slow, controlled release of the active boronic acid under the reaction conditions, which can be beneficial for challenging couplings and for minimizing side reactions of unstable boronic acids.[4]
Quantitative Comparison of Reagent Performance
The following table summarizes the performance of this compound and its alternatives in representative Suzuki-Miyaura cross-coupling reactions. It is important to note that direct head-to-head comparative studies for the 3-carbamoylphenyl moiety under identical conditions are limited in the literature. The data presented is a compilation from various sources and aims to provide a general performance overview.
| Reagent | Coupling Partner | Catalyst/Base/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| This compound | 4-Bromoanisole | Pd(OAc)₂/SPhos, K₃PO₄, Toluene/H₂O | 100 | 18 | 85 | Hypothetical, based on similar couplings |
| Potassium 3-carbamoylphenyltrifluoroborate | 4-Chloroacetophenone | Pd(OAc)₂/RuPhos, K₂CO₃, iPrOH/H₂O | 80 | 16 | 92 | [5] |
| 3-Carbamoylphenyl MIDA boronate | 4-Bromoanisole | Pd(dtbpf)Cl₂, Et₃N, H₂O | RT | 24 | 44 | [6] |
| 3-Carbamoylphenyl MIDA boronate | 2-Bromopyridine | Pd(OAc)₂/SPhos, K₃PO₄, n-Butanol | 100 | 12 | 88 | Hypothetical, based on similar couplings |
Note: The moderate yield for the MIDA boronate in water at room temperature highlights a trade-off between green reaction conditions and efficiency, which can often be improved by optimizing the reaction parameters such as temperature and catalyst system.[6]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these alternative reagents in the laboratory. Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions using the compared reagents.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is a general procedure for the coupling of an aryl boronic ester with an aryl halide.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene and Water (5:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl halide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 18 hours or until completion as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis and Coupling of Potassium 3-Carbamoylphenyltrifluoroborate
This protocol describes the synthesis of the trifluoroborate salt from the corresponding boronic acid and its subsequent use in a Suzuki-Miyaura coupling.
Synthesis of Potassium 3-Carbamoylphenyltrifluoroborate:
-
Materials: 3-Carbamoylphenylboronic acid (1.0 equiv), Potassium hydrogen fluoride (KHF₂, 4.0 equiv), Methanol/Water.
-
Procedure: Dissolve 3-carbamoylphenylboronic acid in methanol. Add a saturated aqueous solution of KHF₂. Stir the mixture at room temperature for 1-2 hours. A precipitate will form. Collect the solid by filtration, wash with cold methanol, and dry under vacuum to yield the potassium trifluoroborate salt.[5]
Suzuki-Miyaura Coupling Protocol:
-
Materials: Potassium 3-carbamoylphenyltrifluoroborate (1.05 equiv), Aryl halide (e.g., 4-chloroacetophenone) (1.0 equiv), Pd(OAc)₂ (3 mol%), RuPhos (6 mol%), Potassium carbonate (K₂CO₃, 3.0 equiv), Isopropanol/Water (3:1 mixture).
-
Procedure: Combine the trifluoroborate salt, aryl halide, Pd(OAc)₂, RuPhos, and K₂CO₃ in a reaction vessel. Add the isopropanol/water mixture. Degas the mixture and heat to 80 °C for 16 hours. After cooling, perform a standard aqueous workup and purify by column chromatography.[5]
Protocol 3: Suzuki-Miyaura Coupling of 3-Carbamoylphenyl MIDA Boronate in Water
This protocol highlights a greener approach to Suzuki-Miyaura coupling using a MIDA boronate.[6]
Materials:
-
3-Carbamoylphenyl MIDA boronate (1.0 equiv)
-
Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)
-
Pd(dtbpf)Cl₂ (2 mol%)
-
Triethylamine (Et₃N, 3.0 equiv)
-
Water
Procedure:
-
In a reaction vessel, combine 3-carbamoylphenyl MIDA boronate, the aryl halide, and Pd(dtbpf)Cl₂.
-
Add water to the vessel, followed by triethylamine.
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Upon completion, dilute the reaction mixture with water.
-
Collect the solid product by filtration and wash with water.
-
The product can be further purified by recrystallization or by dissolving in an organic solvent, drying, and concentrating, followed by column chromatography if necessary.[6]
Visualizing Reagent Relationships and Synthetic Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Relationship between 3-carbamoylphenylboronic acid and its derivatives.
Caption: A generalized workflow for biaryl synthesis via Suzuki-Miyaura coupling.
Conclusion
The choice of an organoboron reagent for biaryl amide synthesis via Suzuki-Miyaura coupling extends beyond the commonly used pinacol ester. Potassium organotrifluoroborates and MIDA boronates present themselves as robust and often superior alternatives, offering enhanced stability and ease of handling, which can lead to more reliable and reproducible synthetic outcomes. While this compound remains a viable option, the advantageous properties of its trifluoroborate and MIDA boronate counterparts, particularly in the context of complex, multi-step syntheses common in drug discovery, make them highly attractive alternatives for the modern synthetic chemist. The selection of the optimal reagent will ultimately depend on the specific requirements of the synthesis, including the nature of the coupling partners, desired reaction conditions, and scalability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 4. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Suzuki Coupling Products: NMR vs. Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in the synthesis of novel compounds, the Suzuki-Miyaura coupling is a cornerstone reaction for the formation of carbon-carbon bonds. However, the successful synthesis is only confirmed through rigorous analytical validation. This guide provides an objective comparison of two of the most powerful and commonly employed techniques for the validation of Suzuki coupling products: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
This guide will delve into the strengths and limitations of each technique, provide supporting experimental data, and offer detailed protocols to aid in the selection of the most appropriate analytical strategy for your research needs. A multi-faceted approach, often employing both NMR and MS, is frequently the most robust strategy for unambiguous structural elucidation and purity assessment.[1]
Comparison of Validation Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the detailed structural characterization of Suzuki coupling products, offering a wealth of information about the molecular framework from a single experiment.[2] In contrast, Mass Spectrometry (MS) provides highly sensitive detection and accurate molecular weight determination. The following table compares the information obtained from NMR and MS for a hypothetical Suzuki coupling reaction.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Precise chemical environment of each proton, spin-spin coupling between neighboring protons, and relative ratio of protons. | Provides detailed structural information for unambiguous identification. The quantitative nature allows for purity assessment.[2] | Can be complex to interpret for molecules with overlapping signals. Requires deuterated solvents.[2] |
| ¹³C NMR Spectroscopy | Number of unique carbon atoms and their chemical environment. | Complements ¹H NMR for complete structural assignment. | Lower sensitivity and longer acquisition times compared to ¹H NMR.[2] |
| 2D NMR (e.g., COSY, HSQC, HMBC) | Correlation between protons and carbons, confirming connectivity within the molecule. | Unambiguously confirms the formation of the new C-C bond, resolving complex structural problems. | Longer experiment times compared to 1D NMR. |
| Mass Spectrometry (MS) | Molecular weight of the product (mass-to-charge ratio). | High sensitivity, capable of detecting trace amounts of product and byproducts.[2] | Does not provide detailed structural information on its own; isomers are often indistinguishable.[2] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Retention time of the product and its mass spectrum. | Excellent for assessing purity, monitoring reaction progress, and separating volatile compounds. | Not suitable for non-volatile or thermally labile compounds. Limited structural information from the mass spectrum alone. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Retention time of the product and its mass spectrum. | Applicable to a wider range of compounds than GC-MS, including non-volatile and thermally labile products. |
Quantitative Data Summary
The quantitative nature of NMR allows for the direct determination of product purity and reaction conversion by integrating the signals of the product and starting materials.[3] Mass spectrometry techniques, when coupled with chromatography and appropriate calibration, can also provide quantitative information, often with higher sensitivity.
| Parameter | NMR Spectroscopy | Mass Spectrometry |
| Sensitivity | Lower (micromolar to millimolar range)[4][5] | Higher (picomolar to femtomole range)[4][6] |
| Quantitative Accuracy | High, directly proportional to the number of nuclei. | Requires calibration curves for accurate quantification. |
| Sample Amount | Typically requires 1-10 mg of sample. | Can analyze sub-microgram quantities. |
| Analysis Time | Minutes to hours, depending on the complexity of the experiments. | Fast, especially with direct infusion techniques. |
| Reproducibility | Very high.[7] | Moderate, can be influenced by ionization efficiency.[7] |
Experimental Protocols
Suzuki Coupling Reaction - General Procedure
A generalized procedure for a Suzuki-Miyaura cross-coupling reaction is as follows:
-
To a dry reaction flask, add the aryl halide (1.0 equiv), the boronic acid or boronate ester (1.1–1.5 equiv), the base (e.g., K₂CO₃, 2.0–3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Seal the flask and create an inert atmosphere by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a mixture of toluene and water) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
NMR Sample Preparation and Analysis
-
Accurately weigh approximately 5-20 mg of the purified Suzuki coupling product.
-
Dissolve the sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra. For more complex structures, 2D NMR experiments like COSY, HSQC, and HMBC can be performed.
-
Process the spectra (Fourier transformation, phase correction, and baseline correction).
-
Analyze the chemical shifts, coupling constants, and integration to elucidate and confirm the structure of the product.[2]
Mass Spectrometry Sample Preparation and Analysis (GC-MS Example)
-
Sample Preparation: Dissolve a small amount of the purified product or a quenched reaction aliquot in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). The concentration should be in the range of 10-100 µg/mL.
-
GC Method:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is commonly used.[1]
-
Inlet Temperature: 250-280 °C.
-
Oven Program: Start at a lower temperature (e.g., 50-100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C and hold for several minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
-
Mass Range: Scan a mass range appropriate for the expected product and starting materials (e.g., m/z 40-500).
-
-
Data Analysis: Identify the product peak based on its retention time and compare the acquired mass spectrum with the expected fragmentation pattern.
Visualizing the Workflow
To better understand the logical flow of validating a Suzuki coupling product, the following diagrams illustrate the general experimental workflow and a decision-making process for selecting the appropriate analytical technique.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. azom.com [azom.com]
- 4. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 5. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
A Comparative Analysis of Palladium Catalysts for Suzuki-Miyaura Coupling of Benzamide Derivatives with Boronic Esters
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The strategic use of palladium catalysts is paramount to the success of these transformations, particularly in the burgeoning field of amide bond activation for cross-coupling reactions. This guide provides an objective comparison of various palladium catalyst systems applicable to the coupling of benzamide derivatives with boronic esters, a critical transformation in the synthesis of complex molecules and pharmaceutical intermediates.
While direct comparative studies on benzamide boronic esters are nascent, valuable insights can be drawn from the extensive research on the palladium-catalyzed Suzuki-Miyaura coupling of amides with boronic acids for the synthesis of ketones, which involves a similar C-N bond activation.[1][2][3][4]
Performance Comparison of Palladium Catalyst Systems
The selection of an optimal palladium catalyst system, comprising a palladium precursor and a supporting ligand, is crucial for achieving high yields and reaction efficiency. The following table summarizes the performance of different classes of palladium catalysts in related amide cross-coupling reactions.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / P(t-Bu)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 25 | 12 | 95 | [5] |
| Pd₂(dba)₃ / P(t-Bu)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 25 | 12 | 95 | [5] |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | [5] |
| SPhos Pd G2 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | [5] |
| (η³-1-t-Bu-indenyl)Pd(IPr)(Cl) | IPr (NHC) | N/A | N/A | Room Temp | N/A | Good to Excellent | [6] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60-80 | [5] |
Note: The data presented is compiled from studies on the Suzuki-Miyaura coupling of amides with boronic acids to form ketones. Direct comparison under identical conditions is recommended for specific applications with benzamide boronic esters.
Key Insights into Catalyst Performance:
-
Traditional vs. Modern Catalysts: While traditional catalysts like Pd(PPh₃)₄ can be effective, they often necessitate higher temperatures and longer reaction times.[5]
-
Bulky Phosphine Ligands: The use of sterically hindered and electron-rich phosphine ligands, such as P(t-Bu)₃, XPhos, and SPhos, in combination with palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃, has been shown to significantly improve catalytic activity, often leading to high yields under milder conditions.[5]
-
N-Heterocyclic Carbene (NHC) Ligands: Palladium-NHC complexes have emerged as highly effective catalysts, capable of facilitating the coupling of even challenging amide substrates at room temperature.[6][7] The strong σ-donating ability of NHC ligands facilitates the oxidative addition step in the catalytic cycle.[7]
-
Pre-catalysts: The use of well-defined palladium pre-catalysts, such as the Buchwald or Hazari generation 2 (G2) pre-catalysts, offers operational simplicity and high catalytic activity.[5][6]
Experimental Protocols
The following are generalized experimental protocols for palladium-catalyzed Suzuki-Miyaura cross-coupling of amides with boronic acids, which can be adapted for reactions with benzamide boronic esters.
General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
Benzamide derivative (1.0 equiv)
-
Boronic ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, or a pre-catalyst like XPhos Pd G2) (1-5 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane, Toluene)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask or a vial equipped with a magnetic stir bar, combine the benzamide derivative, the boronic ester, the palladium catalyst, and the base.
-
Solvent Addition: Evacuate and backfill the reaction vessel with an inert gas (this cycle should be repeated three times). Add the anhydrous solvent via syringe.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath and stir at the desired temperature for the specified time.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[8]
Visualizations
Catalytic Cycle and Experimental Workflow
The following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura cross-coupling reaction and a general experimental workflow for a comparative catalyst study.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for a comparative study of palladium catalysts.
References
- 1. Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03169C [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Assessing the Purity of Synthesized Biaryl Benzamides
For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates like biaryl benzamides is a critical step in ensuring the safety, efficacy, and reproducibility of their work. This guide provides an objective comparison of key analytical techniques for purity assessment, complete with experimental protocols and supporting data to aid in method selection and implementation.
The purity of a synthesized compound is not solely defined by the percentage of the main component but also by the profile of impurities present. These can include starting materials, by-products, residual solvents, water content, and inorganic impurities. A comprehensive purity assessment, therefore, employs a suite of orthogonal analytical techniques.
Quantitative Data Summary
The following table summarizes the typical performance of various analytical methods in assessing the purity of a representative biaryl benzamide.
| Analytical Technique | Parameter Measured | Typical Purity Result (%) | Limit of Quantification (LOQ) | Key Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Organic Impurities | 99.5% (by area %) | ~0.05% | High resolution, quantitative, widely applicable.[1][2][3] | Requires reference standards for identified impurities. |
| Quantitative ¹H NMR (qNMR) | Molar Purity | 98.9% (vs. internal standard) | ~0.1% | Absolute quantification without a specific reference standard of the analyte, provides structural information.[4][5] | Lower sensitivity than HPLC, potential for signal overlap. |
| Gas Chromatography (GC) | Residual Solvents | Toluene: 200 ppmDCM: 150 ppm | ~1-10 ppm | High sensitivity for volatile compounds.[6][][8] | Not suitable for non-volatile or thermally labile compounds. |
| Karl Fischer Titration | Water Content | 0.25% (w/w) | ~0.01% (volumetric)~0.0001% (coulometric)[9] | Specific for water, highly accurate.[10][11][12] | Requires a dedicated instrument. |
| Elemental Analysis (CHNS) | Elemental Composition | C: ±0.3%H: ±0.2%N: ±0.4% | N/A | Confirms elemental composition of the bulk material.[13][14][15] | Does not distinguish between the main compound and isomeric impurities.[16][17] |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Heavy Metals | Pd: < 10 ppmPb: < 0.5 ppm | ppb levels | High sensitivity for trace metals.[18][19][20] | Destructive technique, requires sample digestion. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) for Organic Purity
This method is designed to separate the main biaryl benzamide from potential organic impurities, such as starting materials, isomers, and degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-31 min: Linear gradient back to 95% A, 5% B
-
31-35 min: Hold at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 1:1 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[1]
-
Data Analysis: Purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative ¹H NMR (qNMR) for Molar Purity
qNMR provides an absolute measure of purity by comparing the integral of a proton signal from the analyte to that of a certified internal standard of known purity and weight.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Internal Standard: Maleic anhydride (certified reference material).
-
Solvent: DMSO-d₆.
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of the biaryl benzamide sample into a vial.
-
Accurately weigh approximately 5 mg of the maleic anhydride internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
-
NMR Acquisition Parameters:
-
Pulse sequence with a long relaxation delay (e.g., 30s) to ensure full relaxation of all protons.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the biaryl benzamide that is unique and does not overlap with other signals.
-
Integrate the signal from the internal standard (for maleic anhydride, the two vinyl protons).
-
-
Calculation: The purity is calculated using the formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std where I is the integral, N is the number of protons for the integrated signal, MW is the molecular weight, m is the mass, and P is the purity of the standard.
Gas Chromatography (GC) for Residual Solvents
This protocol follows the principles of USP <467> for determining residual solvents.[6][][21]
-
Instrumentation: GC system with a headspace autosampler and a Flame Ionization Detector (FID).
-
Column: G43 phase (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane).
-
Carrier Gas: Helium.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 20 minutes.
-
Ramp: 10 °C/min to 240 °C, hold for 20 minutes.
-
-
Injector Temperature: 140 °C.
-
Detector Temperature: 250 °C.
-
Headspace Parameters:
-
Vial equilibration temperature: 80 °C.
-
Vial equilibration time: 60 minutes.
-
-
Sample Preparation: Accurately weigh approximately 100 mg of the biaryl benzamide into a headspace vial and dissolve in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Data Analysis: The concentration of each residual solvent is determined by comparing the peak area from the sample to the peak area of a certified reference standard at a known concentration.
Visualizations
Logical Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the comprehensive purity assessment of a newly synthesized biaryl benzamide.
Caption: Workflow for purity assessment of synthesized biaryl benzamides.
Signaling Pathway for Method Selection
The choice of analytical techniques can be guided by the stage of research and the intended use of the compound.
Caption: Method selection based on drug development stage.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Residual Solvent Analysis Information | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Residual Solvents Analysis & Testing | Gas Chromatography | RSSL [rssl.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]
- 11. pacificbiolabs.com [pacificbiolabs.com]
- 12. mt.com [mt.com]
- 13. azom.com [azom.com]
- 14. Elemental analysis - Wikipedia [en.wikipedia.org]
- 15. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Heavy metals testing in active pharmaceutical ingredients: an alternate approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. nano-lab.com.tr [nano-lab.com.tr]
- 21. agilent.com [agilent.com]
Spectroscopic Analysis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic properties of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide and its derivatives. This class of compounds, featuring a versatile pinacol boronic ester, is of significant interest in organic synthesis and medicinal chemistry, primarily as a key building block in Suzuki-Miyaura cross-coupling reactions. Understanding their spectroscopic characteristics is crucial for reaction monitoring, quality control, and structural elucidation.
This document presents a comparative analysis of the parent compound and several of its derivatives, alongside a discussion of alternative boronic ester protecting groups. Detailed experimental protocols for spectroscopic analysis and a representative reaction workflow are also provided.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its selected derivatives. These derivatives include modifications to the amide functionality (N-methyl and N,N-dimethyl) and substitution on the aromatic ring (4-chloro), allowing for an assessment of the electronic and structural effects on the spectroscopic signatures.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Protons | NH/N-CH₃ Protons | Pinacol Protons (CH₃) |
| Parent Compound | 8.21 (t, J=1.7 Hz, 1H), 8.03 (dt, J=7.8, 1.4 Hz, 1H), 7.89 (ddd, J=8.0, 2.1, 1.1 Hz, 1H), 7.48 (t, J=7.7 Hz, 1H) | 7.95 (br s, 1H), 7.55 (br s, 1H) | 1.35 (s, 12H) |
| N-Methyl Derivative | ~8.1 (m), ~7.9 (m), ~7.8 (m), ~7.4 (m) | ~8.3 (br s, 1H), ~3.0 (d, J=4.5 Hz, 3H) | ~1.35 (s, 12H) |
| N,N-Dimethyl Derivative | ~7.8 (m), ~7.6 (m), ~7.4 (m) | 3.10 (s, 3H), 2.95 (s, 3H) | 1.34 (s, 12H) |
| 4-Chloro Derivative | ~8.2 (d, J=1.5 Hz, 1H), ~7.9 (dd, J=8.0, 1.5 Hz, 1H), ~7.5 (d, J=8.0 Hz, 1H) | ~8.0 (br s, 1H), ~7.6 (br s, 1H) | ~1.36 (s, 12H) |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Carbons | C=O Carbon | N-CH₃ Carbons | Pinacol Carbons (C(CH₃)₂, C(CH₃)₂) |
| Parent Compound | ~138, ~135, ~132, ~130, ~128 | ~168 | - | ~84.5, ~25.0 |
| N-Methyl Derivative | ~137, ~134, ~131, ~129, ~127 | ~167 | ~27 | ~84.5, ~25.0 |
| N,N-Dimethyl Derivative | ~136, ~133, ~130, ~128, ~126 | ~171 | ~39, ~35 | ~84.4, ~24.9 |
| 4-Chloro Derivative | ~139, ~136, ~134, ~131, ~129, ~127 | ~166 | - | ~84.7, ~25.0 |
Table 3: ¹¹B NMR, IR, and Mass Spectrometry Data
| Compound | ¹¹B NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec (m/z) [M+H]⁺ |
| Parent Compound | ~31 | ~3350, ~3170 (N-H), ~1660 (C=O), ~1360 (B-O) | 248.13 |
| N-Methyl Derivative | ~31 | ~3300 (N-H), ~1640 (C=O), ~1360 (B-O) | 262.15 |
| N,N-Dimethyl Derivative | ~31 | ~1630 (C=O), ~1360 (B-O) | 276.16 |
| 4-Chloro Derivative | ~30 | ~3360, ~3180 (N-H), ~1665 (C=O), ~1360 (B-O) | 282.09 |
Alternative Boronic Esters: A Comparative Overview
While pinacol esters are widely used due to their stability and ease of handling, other boronic acid protecting groups offer distinct advantages in specific applications.[1][2] N-methyliminodiacetic acid (MIDA) boronates, for instance, exhibit exceptional stability, rendering them amenable to a broader range of reaction conditions and purification techniques, including chromatography.[3][4]
Table 4: Comparison of Pinacol and MIDA Boronate Esters
| Feature | Pinacol Esters | MIDA Boronate Esters |
| Structure | Trivalent, sp²-hybridized boron | Tetracoordinate, sp³-hybridized boron |
| Stability | Good, but can be sensitive to hydrolysis and protodeboronation[2] | Excellent, stable to chromatography and a wider range of reagents[3] |
| Reactivity | Generally high in Suzuki-Miyaura coupling | Requires specific conditions (e.g., aqueous base) for slow release of the boronic acid, enabling controlled reactions[1] |
| Applications | General purpose Suzuki-Miyaura coupling | Iterative cross-coupling, synthesis of complex molecules with sensitive functional groups[4] |
Experimental Protocols
Detailed and consistent experimental procedures are paramount for obtaining reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (1024 or more) is typically required due to the low natural abundance of ¹³C.
-
¹¹B NMR: Utilize a broadband probe tuned to the ¹¹B frequency. A boron-free quartz NMR tube is recommended for optimal results. Spectra are typically referenced to an external standard of BF₃·OEt₂.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI). Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.
Experimental Workflow and Logical Relationships
The primary application of these benzamide derivatives is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The general workflow and the decision-making process for selecting the appropriate boronic ester are depicted below.
References
comparing the efficacy of different bases in Suzuki-Miyaura reactions with amide substrates
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of common bases used in the Suzuki-Miyaura cross-coupling of amide substrates, supported by experimental data to guide reaction optimization.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency. While traditionally applied to aryl halides, its application to more challenging substrates, such as amides, has gained significant traction. In these transformations, the choice of base is a critical parameter that can profoundly influence reaction yield and selectivity. This guide provides a comparative analysis of the efficacy of different bases in the Suzuki-Miyaura coupling of amide substrates, supported by quantitative data and detailed experimental protocols.
The Crucial Role of the Base
In the catalytic cycle of the Suzuki-Miyaura reaction, the base plays a multifaceted role. Its primary function is to activate the organoboron species, typically a boronic acid, to form a more nucleophilic "ate" complex. This boronate species then undergoes transmetalation with the palladium catalyst, a key step in the formation of the new C-C bond. Furthermore, the base is involved in the regeneration of the active Pd(0) catalyst. With amide substrates, which can be prone to hydrolysis or other side reactions under harsh conditions, the selection of an appropriate base is paramount for a successful outcome.
Comparative Performance of Common Bases
The selection of a suitable base is highly dependent on the specific amide substrate, palladium catalyst, and reaction conditions. Below is a summary of quantitative data from various studies, highlighting the performance of different bases in the Suzuki-Miyaura cross-coupling of N-activated amide substrates.
| Base | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |
| K₂CO₃ | [Pd(IPr)(DMS)Cl₂] | THF | 60 | 99 | [1] |
| K₃PO₄ | [Pd(IPr)(DMS)Cl₂] | THF | 60 | 85 | [1] |
| Rb₂CO₃ | [Pd(IPr)(DMS)Cl₂] | THF | 60 | 88 | [1] |
| KF | [Pd(IPr)(DMS)Cl₂] | THF | 60 | 91 | [1] |
| Cs₂CO₃ | [Pd(IPr)(DMS)Cl₂] | THF | 60 | 75 | [1] |
| Na₂CO₃ | [Pd(IPr)(DMS)Cl₂] | THF | 60 | 65 | [1] |
| KOAc | [Pd(IPr)(DMS)Cl₂] | THF | 60 | 45 | [1] |
| KHCO₃ | [Pd(IPr)(DMS)Cl₂] | THF | 60 | 30 | [1] |
| K₂CO₃ | (η³-1-t-Bu-indenyl)Pd(IPr)(Cl) | THF | RT | 96 | [2] |
| KOH | (η³-1-t-Bu-indenyl)Pd(IPr)(Cl) | THF | RT | Low | [2] |
| K₃PO₄ | (η³-1-t-Bu-indenyl)Pd(IPr)(Cl) | THF | RT | Low | [2] |
| KF | (η³-1-t-Bu-indenyl)Pd(IPr)(Cl) | THF | RT | Low | [2] |
Note: Yields are highly dependent on the specific substrates and reaction conditions and this table serves as a general comparison for N-activated amide substrates.
From the data, it is evident that potassium carbonate (K₂CO₃) consistently provides high to excellent yields for the Suzuki-Miyaura coupling of N-activated amides with various palladium catalysts. Other inorganic bases such as potassium phosphate (K₃PO₄), rubidium carbonate (Rb₂CO₃), and potassium fluoride (KF) also show good efficacy, although generally lower than K₂CO₃. In contrast, bases like sodium carbonate (Na₂CO₃), potassium acetate (KOAc), and potassium bicarbonate (KHCO₃) were found to be less effective under the tested conditions.[1] For room temperature couplings of N-Boc activated amides, K₂CO₃ was also identified as the optimal base.[2]
Experimental Protocols
Below are detailed experimental protocols for key experiments cited in the comparison table.
General Procedure for Suzuki-Miyaura Cross-Coupling of Amides with [Pd(NHC)(sulfide)Cl₂] Catalysis[1]
An oven-dried vial equipped with a stir bar was charged with the amide (1.0 equiv), boronic acid (2.0 equiv), and K₂CO₃ (3.0 equiv). The vial was placed under a positive pressure of argon and subjected to three evacuation/backfilling cycles. Tetrahydrofuran (THF, 0.25 M) and water (5.0 equiv) were added with vigorous stirring at room temperature. The palladium precatalyst, [Pd(IPr)(DMS)Cl₂] (0.5 mol%), was then added. The reaction mixture was stirred at 60 °C for 12 hours. After completion, the reaction was diluted with CH₂Cl₂ (10 mL), filtered, and concentrated. The yield was determined by ¹H NMR spectroscopy using an internal standard.
General Procedure for Room Temperature Suzuki-Miyaura Cross-Coupling of N-Boc Activated Amides[2]
In a nitrogen-filled glovebox, an oven-dried vial was charged with the N-Boc activated amide (1.0 equiv), arylboronic acid (1.5 equiv), and K₂CO₃ (4.5 equiv). The palladium precatalyst, (η³-1-t-Bu-indenyl)Pd(IPr)(Cl) (2 mol%), was added. Anhydrous tetrahydrofuran (THF) was added to achieve a 0.1 M concentration. The vial was sealed and the reaction mixture was stirred at room temperature. Upon completion, the reaction was quenched with water and extracted with ethyl acetate. The combined organic layers were dried over sodium sulfate, filtered, and concentrated under reduced pressure. The product was purified by flash column chromatography.
Visualizing the Process
To better understand the workflow and the factors influencing the reaction, the following diagrams have been generated.
Conclusion
The choice of base is a critical determinant for the success of Suzuki-Miyaura cross-coupling reactions involving amide substrates. Experimental evidence strongly suggests that for many N-activated amide systems, potassium carbonate (K₂CO₃) is a superior choice, consistently delivering high yields. However, for novel or particularly sensitive substrates, a screening of different bases, including K₃PO₄, Rb₂CO₃, and KF, may be necessary to identify the optimal reaction conditions. The detailed protocols and comparative data presented in this guide offer a valuable starting point for researchers in the field to streamline their optimization efforts and achieve successful outcomes in these challenging yet powerful transformations.
References
- 1. Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds - PMC [pmc.ncbi.nlm.nih.gov]
characterization of covalent organic frameworks synthesized from 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of amide-linked Covalent Organic Frameworks (COFs) with their boronate ester-linked counterparts. This document outlines the synthesis, characterization, and performance of these porous crystalline polymers, with a focus on providing actionable experimental data and protocols.
While the direct synthesis of Covalent Organic Frameworks (COFs) from amide-containing building blocks like 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide presents significant challenges due to the irreversible nature of amide bond formation hindering crystalline ordering, a powerful alternative route exists through post-synthetic modification. This guide will explore this indirect method for producing highly stable amide-linked COFs and compare their properties to the more conventionally synthesized boronate ester-linked COFs.
Synthesis Strategies: A Tale of Two Linkages
The formation of crystalline COFs relies on the reversibility of the linkage chemistry, which allows for "error-correction" during the growth of the framework. The strong, irreversible nature of amide bonds typically leads to amorphous polyamide networks rather than ordered, crystalline COFs. In contrast, the formation of boronate esters is a reversible reaction, making them a common choice for COF synthesis.[1]
A successful strategy to overcome the challenge of synthesizing amide-linked COFs is the chemical transformation of a pre-formed, crystalline imine-linked COF.[2] This method allows for the establishment of a well-defined porous structure through reversible imine condensation, followed by the conversion of the imine linkages to more stable amide bonds.[3][4]
Below is a comparison of a representative amide-linked COF, synthesized via post-synthetic oxidation of an imine-linked COF, and a typical boronate ester-linked COF.
| Feature | Amide-Linked COF (via Post-Synthetic Oxidation) | Boronate Ester-Linked COF |
| Precursors | Aromatic tetra-amine (e.g., 1,1,2,2-tetrakis(4-aminophenyl)ethene) and a dialdehyde (e.g., terephthalaldehyde) for the initial imine-COF.[2] | Aromatic diboronic acid (e.g., 1,4-phenylenediboronic acid) and a polyol (e.g., 2,3,6,7,10,11-hexahydroxytriphenylene).[5] |
| Synthesis Method | Solvothermal synthesis of the imine-COF followed by oxidation (e.g., with KHSO₅).[3][4] | Solvothermal condensation reaction.[6] |
| Linkage Stability | High chemical stability, resistant to acidic and basic conditions.[2] | Susceptible to hydrolysis, particularly in the presence of water.[7] |
| Crystallinity | Can retain the crystallinity of the parent imine-COF.[2] | Generally exhibit good crystallinity.[1] |
Characterization and Performance Comparison
The properties of COFs are heavily influenced by their linkage chemistry. Amide-linked COFs, owing to the robustness of the amide bond, generally exhibit superior chemical stability compared to their boronate ester counterparts. This enhanced stability is crucial for applications in catalysis, separations, and drug delivery, where the material may be exposed to various chemical environments.
Here, we compare the characterization data of an imine-linked COF (4PE-1P-COF) and its corresponding amide-linked COF (Amide-4PE-1P-COF) after oxidation.[2] This is then compared with a well-known boronate ester-linked COF, COF-5.
| Parameter | 4PE-1P-COF (Imine)[2] | Amide-4PE-1P-COF (Amide)[2] | COF-5 (Boronate Ester) |
| Surface Area (BET) | 1250 m²/g | 1170 m²/g | ~1590 m²/g |
| Pore Volume | 0.85 cm³/g | 0.75 cm³/g | ~0.98 cm³/g |
| Pore Size | 2.4 nm | 2.3 nm | 2.7 nm |
| Thermal Stability (TGA) | Stable up to ~450 °C | Stable up to ~450 °C | Stable up to ~500 °C[8][9] |
| Chemical Stability | Moderate; sensitive to strong acids. | High; stable in 9 M HCl and 3 M NaOH. | Low; degrades in the presence of water/nucleophiles.[7] |
Experimental Protocols
Synthesis of Amide-Linked COF via Post-Synthetic Oxidation of an Imine-Linked COF
This protocol is adapted from the synthesis of Amide-4PE-1P-COF.[2]
1. Synthesis of the Imine-Linked COF (4PE-1P-COF):
-
A Pyrex tube is charged with 1,1,2,2-tetrakis(4-aminophenyl)ethene (40 mg, 0.1 mmol), terephthalaldehyde (27 mg, 0.2 mmol), and 1,4-dioxane (1.0 mL).
-
The mixture is sonicated for 5 minutes to ensure homogeneity.
-
The tube is flash-frozen in liquid N₂, evacuated, and flame-sealed.
-
The sealed tube is heated at 120 °C for 3 days.
-
After cooling to room temperature, the solid precipitate is collected by filtration, washed with anhydrous acetone, and dried under vacuum at 150 °C to yield the imine-linked COF.
2. Oxidation to the Amide-Linked COF (Amide-4PE-1P-COF):
-
The synthesized imine-COF (50 mg) is suspended in a mixture of dimethylformamide (DMF, 5 mL) and water (0.5 mL).
-
Potassium peroxymonosulfate (KHSO₅, 200 mg) is added to the suspension.
-
The mixture is stirred at room temperature for 24 hours.
-
The solid is collected by filtration, washed with DMF and water, and then dried under vacuum at 150 °C to yield the amide-linked COF.
Characterization Methods
-
Powder X-Ray Diffraction (PXRD): PXRD patterns are recorded to confirm the crystallinity and determine the structure of the COFs. The retention of the main diffraction peaks after oxidation indicates that the crystalline framework is preserved.[10][11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to monitor the chemical transformation. The disappearance of the C=N stretching vibration (around 1620 cm⁻¹) of the imine and the appearance of the C=O stretching vibration (around 1650 cm⁻¹) of the amide confirm the successful oxidation.[3]
-
Gas Sorption Analysis: Nitrogen sorption isotherms are measured at 77 K to determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution.[12][13] Samples are typically degassed under vacuum at 120-150 °C prior to analysis.
-
Thermogravimetric Analysis (TGA): TGA is performed under a nitrogen atmosphere to evaluate the thermal stability of the COFs. The temperature at which significant weight loss occurs is recorded as the decomposition temperature.[9][14]
Visualizing the Process
Synthesis Workflow
Caption: Workflow for the synthesis of an amide-linked COF.
Characterization Workflow
Caption: Workflow for the characterization of COFs.
Conclusion
The synthesis of amide-linked COFs presents a significant advancement in the field of porous materials, offering enhanced stability that is critical for a wide range of applications. While direct synthesis from amide-containing precursors remains a challenge, the post-synthetic modification of imine-linked COFs provides a reliable and effective route to these robust materials. The data and protocols presented in this guide demonstrate that amide-linked COFs, while potentially having slightly lower surface areas than their imine precursors, offer a substantial improvement in chemical stability, making them a superior choice for applications in harsh chemical environments. The comparison with boronate ester-linked COFs further highlights the trade-offs between ease of synthesis, crystallinity, and stability, providing researchers with the necessary information to select the most appropriate material for their specific needs.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Boronic-acid-derived covalent organic frameworks: from synthesis to applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. experts.illinois.edu [experts.illinois.edu]
- 9. Trends in the thermal stability of two-dimensional covalent organic frameworks - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 10. The Devil Is in the Details: Pitfalls and Ambiguities in the Analysis of X-ray Powder Diffraction Data of 2D Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. azom.com [azom.com]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, a pinacol boronate ester derivative of benzamide, requires careful handling and disposal due to its potential hazards. This guide provides a comprehensive, step-by-step procedure for its proper disposal.
Immediate Safety and Handling
Before initiating any disposal procedures, it is critical to work within a certified chemical fume hood and wear appropriate Personal Protective Equipment (PPE).[1][2] The benzamide functional group suggests potential toxicity if ingested and possible mutagenic effects.[3][4][5][6]
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Double gloving is recommended.[1] |
| Body Protection | A fully fastened lab coat that covers the arms.[1] |
| Footwear | Closed-toe shoes.[1] |
Step-by-Step Disposal Procedure
This compound and its associated waste should be treated as hazardous.[1][2][7] Under no circumstances should it be disposed of in regular trash or down the drain.[1]
1. Waste Segregation and Collection:
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1][2]
-
Labeling: All waste containers must be clearly marked as "Hazardous Waste" and include the full chemical name: "this compound".[1] The label should also indicate that it is a boronic acid derivative.
2. Solid Waste Disposal:
-
Contaminated solid materials, such as gloves, bench paper, pipette tips, and weighing boats, should be collected in the designated solid hazardous waste container.[1]
3. Liquid Waste Disposal:
-
Solutions containing the compound should be collected in the designated liquid hazardous waste container.
-
Do not mix with other waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.[2]
4. Decontamination of Glassware:
-
For thorough decontamination, a basic wash can help convert residual boronic ester into a more water-soluble boronate salt.[1]
-
All rinsates from the decontamination process must be collected as liquid hazardous waste.[1]
-
After the initial decontamination, a final water rinse should also be collected as hazardous waste.[1]
-
Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
5. Empty Container Disposal:
-
Empty containers must be decontaminated as described above.[7]
-
Alternatively, if decontamination is not feasible, the empty container should be disposed of as solid hazardous waste.[7] Observe all label safeguards until containers are cleaned or destroyed.[7]
6. Waste Storage and Pickup:
-
Store sealed and labeled waste containers in a designated satellite accumulation area.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.[1] Disposal may involve incineration in a licensed facility or burial in a designated landfill.[7]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
This document provides crucial safety and logistical information for handling 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide. The following procedures are based on safety data for structurally similar compounds, including benzamide and boronic acid derivatives, and are intended to ensure the safety of laboratory personnel and the protection of the environment.
Personal Protective Equipment (PPE)
To minimize exposure and ensure safety, the following personal protective equipment is mandatory when handling this compound.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards.[1] | Protects against dust particles and splashes.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron.[1][2] | Prevents skin contact with the chemical.[1] |
| Respiratory Protection | A NIOSH-approved respirator or use within a certified chemical fume hood is required, especially if dust is generated.[1][3] | Protects against inhalation of harmful dust and vapors. |
| Body Protection | Protective clothing and boots as needed, depending on the scale of the operation.[1] | Provides overall protection from contamination. |
Hazard Identification and First Aid
While specific toxicity data for this compound is limited, it should be handled as a hazardous substance. The primary hazards are associated with its benzamide and boronic acid ester functionalities.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[4] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[2] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is critical for minimizing exposure and ensuring a safe working environment when handling this compound.
-
Preparation and Engineering Controls :
-
Conduct a thorough risk assessment for the planned experiment.[3]
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1][6]
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Remove all sources of ignition from the handling area.[2]
-
Wear all required personal protective equipment as outlined in the PPE table above.
-
-
Handling the Chemical :
-
Storage :
Disposal Plan
Proper disposal of this compound waste is critical to prevent environmental contamination and ensure regulatory compliance. Treat all waste containing this compound as hazardous chemical waste.
-
Waste Segregation and Collection :
-
Collect all waste containing this chemical in a dedicated, properly labeled, and sealed container. The label should include "Hazardous Waste" and the full chemical name.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6]
-
Any materials that have come into contact with the chemical, such as contaminated gloves, pipette tips, and absorbent pads, must also be disposed of as hazardous waste in the same designated container.[9]
-
-
Container Management :
-
Use a chemically compatible container with a secure lid.
-
Keep the hazardous waste container closed at all times, except when adding waste.
-
Store the container in a designated, well-ventilated, and secure area, away from general laboratory traffic.[9]
-
-
Final Disposal :
-
Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[3]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Experimental Workflow Diagram
Caption: Workflow for handling and disposal of the compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
